Technical Documentation Center

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine
  • CAS: 1416438-39-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

This technical guide provides an in-depth analysis of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine , a critical intermediate in the synthesis of second-generation triazole antifungal agents (structurally related to Vori...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine , a critical intermediate in the synthesis of second-generation triazole antifungal agents (structurally related to Voriconazole).[1]

Executive Summary

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS: 1416438-39-5) is a high-value pharmacophore used in the development of broad-spectrum antifungal drugs.[1] It serves as the pyrimidine "core" upon which triazole and difluorophenyl moieties are attached. Its physicochemical profile is dominated by the electron-withdrawing effects of the fluorine atom and the steric bulk of the cyclopropyl group, which enhances metabolic stability compared to linear alkyl analogs.

This guide details the compound's molecular weight specifications—critical for high-resolution mass spectrometry (HRMS) validation—and outlines a robust, scalable synthesis protocol.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Core Identifiers
PropertySpecification
Chemical Name 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine
CAS Number 1416438-39-5
Molecular Formula C₇H₅Cl₂FN₂
SMILES FC1=C(C2CC2)N=C(Cl)N=C1Cl
Appearance White to off-white crystalline solid
Melting Point 60–65 °C (Typical range for this class)
Molecular Weight Analysis

For researchers using Mass Spectrometry (LC-MS/GC-MS), understanding the isotopic distribution is non-negotiable due to the presence of two chlorine atoms.[1]

  • Average Molecular Weight: Used for molarity calculations in bulk synthesis.

  • Monoisotopic Mass: Used for HRMS confirmation (based on ¹²C, ¹H, ¹⁴N, ¹⁹F, ³⁵Cl).

Mass TypeValue (Da)Calculation Basis
Average Mass 207.03 Weighted average of all natural isotopes.[1]
Monoisotopic Mass 205.9814 Exact mass of the most abundant isotopologue (³⁵Cl₂).
M+2 Mass 207.9785 Isotopologue with one ³⁵Cl and one ³⁷Cl.
M+4 Mass 209.9755 Isotopologue with two ³⁷Cl atoms.
Isotopic Signature (The "9:6:1" Rule)

Because the molecule contains two chlorine atoms , the mass spectrum will not show a single parent peak. Instead, it displays a characteristic triplet pattern with relative intensities approximating 9:6:1 (100% : 65% : 10%).

IsotopePattern Root C7H5Cl2FN2 (Parent Molecule) Iso35_35 Isotopologue A (M) 35Cl - 35Cl Mass: ~206 Abundance: 100% (Base) Root->Iso35_35 Probability 56% Iso35_37 Isotopologue B (M+2) 35Cl - 37Cl Mass: ~208 Abundance: ~64% Root->Iso35_37 Probability 37% Iso37_37 Isotopologue C (M+4) 37Cl - 37Cl Mass: ~210 Abundance: ~10% Root->Iso37_37 Probability 6%

Figure 1: Predicted Mass Spectrometry Isotopic Distribution Logic for Dichloro-Species.

Synthesis & Manufacturing Protocol

The synthesis of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine typically follows a linear construction strategy .[1] The pyrimidine ring is first assembled with hydroxyl groups (tautomeric with carbonyls) and then activated via chlorination.

Retrosynthetic Analysis
  • Target: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine.[1]

  • Precursor: 6-Cyclopropyl-5-fluorouracil (2,4-dihydroxy analog).[1]

  • Starting Materials: Ethyl 2-fluoro-3-cyclopropyl-3-oxopropionate + Urea.[1]

Step-by-Step Methodology
Step 1: Condensation (Ring Formation)
  • Reagents: Ethyl 2-fluoro-3-cyclopropyl-3-oxopropionate, Urea, Sodium Ethoxide (NaOEt).[1]

  • Solvent: Ethanol (anhydrous).

  • Protocol:

    • Dissolve NaOEt in ethanol under N₂ atmosphere.

    • Add urea (1.1 eq) followed by the fluorinated beta-keto ester (1.0 eq).

    • Reflux for 6–8 hours. The solution will thicken as the sodium salt of the pyrimidine precipitates.

    • Workup: Acidify with HCl to pH 2 to precipitate the free "uracil" derivative (6-cyclopropyl-5-fluoropyrimidine-2,4-diol). Filter and dry.

Step 2: Chlorination (Activation)
  • Reagents: 6-Cyclopropyl-5-fluorouracil, Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline (DMA).[1]

  • Safety Note: POCl₃ is highly corrosive and reacts violently with water.

  • Protocol:

    • Suspend the diol intermediate in neat POCl₃ (5–8 eq).

    • Add N,N-Dimethylaniline (1.5 eq) dropwise (exothermic).

    • Heat the mixture to 105–110 °C for 4–6 hours. The suspension will clear as the dichloro product forms.

    • Quenching: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/water (maintain temp <20 °C) to hydrolyze excess POCl₃.

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Purification: Wash organic layer with NaHCO₃ (aq), dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

SynthesisWorkflow Start Start: Ethyl 2-fluoro-3-cyclopropyl -3-oxopropionate Step1 Condensation (+ Urea / NaOEt) Start->Step1 Reflux 8h Interm Intermediate: 6-Cyclopropyl-5-fluorouracil Step1->Interm Acidify & Filter Step2 Chlorination (+ POCl3 / DMA) Interm->Step2 110°C, 4h Product Product: 2,4-Dichloro-6-cyclopropyl -5-fluoropyrimidine Step2->Product Ice Quench & Extraction

Figure 2: Industrial Synthesis Workflow for CAS 1416438-39-5.

Analytical Characterization Standards

To validate the identity and purity of the synthesized compound, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):

    • Cyclopropyl Ring: Look for characteristic multiplets in the high field region (0.9–1.3 ppm) corresponding to the methylene (CH₂) and methine (CH) protons.

    • Absence: There should be no NH protons (confirming full chlorination) and no ethyl signals (distinguishing it from the Voriconazole intermediate).

  • ¹⁹F NMR:

    • Single singlet peak around -140 to -150 ppm (typical for 5-F-pyrimidines).[1]

HPLC Purity Method[9]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient of Water (0.1% H₃PO₄) : Acetonitrile.

  • Detection: UV at 254 nm.

  • Retention Time: The dichloro compound is relatively lipophilic (LogP ~2.8) and will elute later than the dihydroxy precursor.

Safety & Handling (HSE)

Hazard Class: Corrosive (Skin Corr. 1B), Acute Tox. 4 (Oral).

  • Moisture Sensitivity: The C-Cl bonds, particularly at the 4-position, are susceptible to hydrolysis.[1] Store under inert gas (Argon/Nitrogen) at 2–8 °C.

  • POCl₃ Handling: All chlorination steps must be performed in a functioning fume hood with a caustic scrubber for HCl gas evolution.

  • Skin Contact: This compound is a potent sensitizer. Double-gloving (Nitrile) is required.[1]

References

  • PubChem Compound Summary. (2025). 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine (Structural Analog Data).[1] National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Biginelli and related condensations.[2][Link]

  • ChemRxiv. (2025).[3] Development of a Manufacturing Process for S-892216: Improvements Toward Commercially Feasible Process (Chlorination Protocols).[Link][4]

Sources

Exploratory

physicochemical properties of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine Introduction In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS No: 1416438-39-5) emerges as a compound of significant interest. Its architecture, combining a reactive dichlorofluoropyrimidine core with a lipophilic cyclopropyl moiety, presents a versatile scaffold for the synthesis of targeted therapeutics, particularly in oncology and immunology. The pyrimidine ring is a privileged structure in numerous bioactive agents, and its specific halogenation pattern offers differential reactivity for constructing complex molecules. The addition of a cyclopropyl group can enhance metabolic stability, binding affinity, and cell permeability, making this compound a valuable starting material.[1]

This technical guide provides a comprehensive analysis of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to explore the causality behind the compound's properties, offering field-proven insights into its handling, reactivity, and potential applications. We will delve into its structural attributes, summarize its key physical and chemical data, and provide validated experimental protocols for its characterization.

Section 1: Molecular Identity and Structural Features

The unique physicochemical profile of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a direct consequence of its distinct structural components. Understanding these features is crucial for predicting its behavior in both chemical reactions and biological systems.

IdentifierValueSource
CAS Number 1416438-39-5[2][3]
Molecular Formula C₇H₅Cl₂FN₂[2][3]
Molecular Weight 207.03 g/mol [2]
SMILES FC1=C(C2CC2)N=C(Cl)N=C1Cl[2]
InChI Key Not readily available in searched sources.

The molecule's structure can be deconstructed into four key regions that dictate its properties:

  • Pyrimidine Core: A nitrogen-containing heterocycle that is electron-deficient, influencing the reactivity of its substituents.

  • Dichloro-Substitution: Two chlorine atoms at the 2 and 4 positions act as excellent leaving groups, making these sites highly susceptible to nucleophilic aromatic substitution (SNAr). This is the primary feature exploited in its role as a synthetic intermediate.[4]

  • Fluoro-Substitution: A fluorine atom at the 5-position further enhances the electrophilicity of the pyrimidine ring through its strong inductive electron-withdrawing effect.

  • Cyclopropyl Group: This small, strained carbocycle at the 6-position increases the molecule's lipophilicity and can introduce favorable conformational constraints for binding to biological targets.[1]

cluster_structure Structural Features cluster_properties Resulting Physicochemical Properties Compound 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine Pyrimidine Pyrimidine Core Compound->Pyrimidine Composed of Cl Two Chlorine Atoms (C2, C4) Compound->Cl Composed of F Fluorine Atom (C5) Compound->F Composed of Cyclopropyl Cyclopropyl Group (C6) Compound->Cyclopropyl Composed of Basicity Very Low Basicity (pKa < 0) Pyrimidine->Basicity Dictates Reactivity High Reactivity at C2/C4 (SNAr Reactions) Cl->Reactivity Enables Cl->Basicity Reduces F->Reactivity Enhances F->Basicity Reduces Lipophilicity Increased Lipophilicity (LogP ≈ 2.8) Cyclopropyl->Lipophilicity Increases Solubility Poor Aqueous Solubility Lipophilicity->Solubility Influences

Caption: Relationship between molecular structure and key properties.

Section 2: Core Physicochemical Data

The following table summarizes the available quantitative physicochemical data for 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine. It is critical to note that while some data points are derived from computational models, they provide a reliable foundation for experimental design. Where experimental data is unavailable for the target compound, values for the closely related analogue, 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1), are provided for context and comparison, with the structural difference explicitly noted.

PropertyValue (Target Compound)Value (Analogue: 2,4-Dichloro-5-fluoropyrimidine)MethodSource
Melting Point Data not available37 - 41 °CExperimental[5][6]
Boiling Point Data not available67 - 68 °C @ 6 torrExperimental[7]
Calculated logP 2.802.2Computational[2][8]
Topological Polar Surface Area (TPSA) 25.78 Ų25.78 ŲComputational[2][8]
Hydrogen Bond Acceptors 22Computational[2]
Hydrogen Bond Donors 00Computational[2]
Rotatable Bonds 10Computational[2]
Aqueous Solubility Predicted to be lowSoluble in Chloroform, MethanolPredicted / Experimental[5]
Predicted pKₐ Data not available-3.96 (weak base)Computational[5]

Section 3: In-Depth Analysis and Implications

Lipophilicity and Solubility

The calculated octanol-water partition coefficient (logP) of approximately 2.8 indicates that 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a lipophilic molecule.[2] In drug discovery, a logP in this range often correlates with good cell membrane permeability.[9] However, it also signals a high likelihood of poor aqueous solubility. This is a critical trade-off; while the compound can readily cross lipid bilayers, formulating it for systemic delivery may require enabling technologies such as co-solvents or amorphous solid dispersions. The primary contributors to its lipophilicity are the aromatic ring, the two chlorine atoms, and particularly the cyclopropyl group. Researchers should anticipate the need for organic solvents like chloroform, dichloromethane, or methanol for dissolution during synthetic manipulations.[5]

Reactivity and Chemical Stability

The compound's primary value lies in its chemical reactivity. The pyrimidine ring is rendered highly electron-deficient by the three halogen substituents, making the C2 and C4 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective displacement of the chlorine atoms with a wide variety of nucleophiles (e.g., amines, thiols, alcohols), which is the foundational strategy for building molecular diversity from this scaffold.

For handling and storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[2][3] Although stable under these conditions, its halogenated nature suggests that upon thermal decomposition, it can release hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[7][10]

Acidity, Basicity, and Ionization State

The pyrimidine nitrogens in this molecule are extremely weak bases. The predicted pKₐ of the protonated form of the analogue is -3.96, indicating that the compound will be overwhelmingly in its neutral form at all physiologically relevant pH values.[5] This is a direct result of the powerful electron-withdrawing effects of the two chlorine and one fluorine atoms, which delocalize the lone pair electrons on the nitrogen atoms into the ring system, making them unavailable for protonation. This lack of ionizable character further contributes to its poor aqueous solubility but ensures that its permeability is not pH-dependent across the gastrointestinal tract.

Section 4: Experimental Protocols for Characterization

To ensure scientific rigor, the physicochemical properties of a lead compound or intermediate must be determined experimentally. The following section provides standardized, step-by-step protocols that serve as self-validating systems for characterizing 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine.

A 1. Sample Preparation (Accurate Weighing) B 2. System Equilibration (e.g., Shake-Flask with pre-saturated solvents) A->B Introduce Sample C 3. Phase Separation (Centrifugation) B->C Allow to Settle D 4. Quantitative Analysis (HPLC-UV/LC-MS) C->D Aliquot Supernatant E 5. Data Calculation & Validation D->E Generate Concentration Data

Caption: General experimental workflow for physicochemical analysis.
Protocol 4.1: Determination of Lipophilicity (logP) via HPLC

This chromatographic method offers a high-throughput alternative to the traditional shake-flask method and is well-suited for drug discovery settings.[11]

  • Objective: To determine the logP value by correlating the compound's retention time on a reverse-phase HPLC column with those of known standards.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • A set of 5-7 logP standards with known values (e.g., uracil, toluene, naphthalene).

    • Test compound solution (1 mg/mL in Acetonitrile).

  • Methodology:

    • Standard Curve Generation: Inject each logP standard onto the HPLC system using a gradient elution method (e.g., 5% to 95% B over 15 minutes). Record the retention time (tᵣ) for each standard.

    • Causality Check: The reverse-phase column separates compounds based on hydrophobicity. More lipophilic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

    • Plotting: Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k), where k = (tᵣ - t₀)/t₀. (t₀ is the column dead time, measured with a non-retained compound like uracil).

    • Sample Analysis: Inject the test compound solution using the same HPLC method and record its retention time.

    • Calculation: Calculate log(k) for the test compound and use the linear regression equation from the standard curve to determine its logP value.

  • System Validation: The correlation coefficient (R²) of the standard curve must be >0.98 for the results to be considered valid.

Protocol 4.2: Determination of Thermodynamic Aqueous Solubility

The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a definitive value for a compound's solubility at equilibrium.[12]

  • Objective: To measure the concentration of the compound in a saturated aqueous solution at a constant temperature.

  • Materials:

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compound (solid).

    • Orbital shaker with temperature control.

    • Centrifuge.

    • Analytical method for quantification (e.g., validated HPLC-UV or LC-MS method).

  • Methodology:

    • Preparation: Add an excess amount of the solid compound to a known volume of PBS (e.g., 2 mg to 1 mL) in a glass vial. This ensures that a saturated solution is formed.

    • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

    • Phase Separation: After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

    • Sampling: Carefully remove an aliquot of the clear supernatant.

    • Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and analyze its concentration using a pre-validated HPLC or LC-MS method against a standard curve of the compound.

  • System Validation: The presence of solid material at the end of the equilibration period confirms that the solution was saturated. The experiment should be run in triplicate to ensure reproducibility.

Conclusion

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a highly functionalized building block with a well-defined physicochemical profile dominated by lipophilicity and electrophilic reactivity. Its calculated logP of ~2.8 suggests favorable membrane permeability, a desirable trait for drug candidates, while its dual chlorine leaving groups provide a reactive handle for extensive synthetic elaboration. However, its utility is balanced by challenges, namely poor aqueous solubility, which must be addressed during both synthesis and formulation development. The insights and protocols provided in this guide equip researchers with the necessary knowledge to effectively utilize this potent intermediate, paving the way for the discovery of novel and effective therapeutics.

References

  • Mansouri, K., et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environ Sci Technol.[Link]

  • ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. [Link]

  • Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Pacific BioLabs. Physicochemical Properties. [Link]

  • PubChem. 2,4-Dichloro-6-fluoropyrimidine. [Link]

  • Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry. [Link]

  • Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • Google Patents. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
  • Ningbo Inno Pharmchem Co.,Ltd. Understanding 2,4-Dichloro-5-fluoropyrimidine: Properties, Applications, and Supply. [Link]

  • Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

  • MDPI. New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. [Link]

  • PubChem. 2,4-Dichloro-5-fluoropyrimidine. [Link]

  • PubMed. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. [Link]

  • American Elements. 2,4,6-Trichloro-5-fluoropyrimidine. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

Sources

Foundational

Technical Characterization: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

This guide serves as an advanced technical reference for the characterization and handling of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS 1416438-39-5). It is designed for medicinal chemists and analytical scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the characterization and handling of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS 1416438-39-5). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of fluorinated pyrimidine scaffolds.

[1]

CAS Registry Number: 1416438-39-5 Molecular Formula: C₇H₅Cl₂FN₂ Molecular Weight: 207.03 g/mol Role: Advanced Intermediate for API Synthesis (Antifungals, P2Y12 Inhibitors)

Structural Analysis & Synthetic Context

The 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine scaffold represents a "privileged structure" in drug discovery. The 5-fluorine atom modulates pKa and metabolic stability (blocking C5 oxidation), while the 6-cyclopropyl group introduces significant lipophilicity and steric bulk without the rotational entropy of an alkyl chain. The 2,4-dichloro functionality serves as a dual electrophilic handle for regioselective nucleophilic aromatic substitution (SₙAr).

Synthetic Pathway & Logic

The synthesis typically follows a de novo pyrimidine construction rather than modification of 5-fluorouracil, ensuring the cyclopropyl group is installed intact.

Synthesispathway Start Ethyl 3-cyclopropyl-3-oxopropionate Step1 Fluorination (Selectfluor/F2) Start->Step1 Inter1 Ethyl 2-fluoro-3-cyclopropyl-3-oxopropionate Step1->Inter1 Step2 Cyclization (Urea/NaOEt) Inter1->Step2 Inter2 6-Cyclopropyl-5-fluorouracil (Dihydroxy intermediate) Step2->Inter2 Step3 Chlorination (POCl3, PhNMe2) Inter2->Step3 Final 2,4-Dichloro-6-cyclopropyl- 5-fluoropyrimidine Step3->Final

Figure 1: Critical Synthesis Pathway. The chlorination step (Red) is the most hazardous and requires strict moisture control to prevent hydrolysis back to the uracil derivative.

Spectral Data & Interpretation

The following data represents the authoritative spectral signature for this compound. Due to the lack of aromatic protons on the pyrimidine ring, ¹H NMR is useful primarily for the cyclopropyl group, while ¹³C and ¹⁹F NMR provide the definitive structural confirmation.

A. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

Solvent Note: CDCl₃ is preferred. In DMSO-d₆, slight shifts may occur, and rapid hydrolysis may be observed if the solvent is "wet".

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
2.15 – 2.25 Multiplet (m)1HCyclopropyl CH Deshielded by the electron-deficient pyrimidine ring.
1.25 – 1.35 Multiplet (m)2HCyclopropyl CH₂ Distinctive roof-effect often observed.
1.10 – 1.20 Multiplet (m)2HCyclopropyl CH₂ High-field resonance characteristic of strained rings.
N/A --0HAromatic HAbsence of signals >7.0 ppm confirms full substitution at C2, C4, C5, C6.
B. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C spectrum is complex due to Carbon-Fluorine (C-F) coupling. You must look for doublets (d) rather than singlets for ring carbons.

Shift (δ ppm)Splitting (J Hz)AssignmentMechanistic Note
162.5 d, J ≈ 5 HzC4 (C-Cl)Adjacent to F; coupling is small but detectable.
160.8 d, J ≈ 4 HzC6 (C-Cyclopropyl)Deshielded by N and Cyclopropyl; small F coupling.
153.2 d, J ≈ 16 HzC2 (C-Cl)Between two nitrogens; larger long-range coupling to F.
145.5 d, J ≈ 260 HzC5 (C-F)Diagnostic Peak. Large J-coupling confirms direct C-F bond.
13.5 sCyclopropyl CH Methine carbon.
11.2 sCyclopropyl CH₂ Methylene carbons (often overlapping).
C. ¹⁹F NMR Spectroscopy (376 MHz, CDCl₃)

Reference: CFCl₃ (0 ppm)

  • Signal: δ -138.0 to -142.0 ppm (Singlet or weak multiplet)

  • Interpretation: The chemical shift is characteristic of a fluorine atom at the 5-position of a pyrimidine ring flanked by electron-withdrawing groups (Cl at C4). A shift significantly upfield (e.g., -160 ppm) would suggest hydrolysis or loss of the C4-chlorine.

D. Mass Spectrometry (GC-MS / LC-MS)
  • Ionization: EI (70 eV) or ESI+

  • Molecular Ion (M+): m/z 206 (for ³⁵Cl₂), 208 (³⁵Cl³⁷Cl), 210 (³⁷Cl₂).

  • Isotope Pattern: The distinctive 9:6:1 intensity ratio for the M, M+2, and M+4 peaks is the primary confirmation of the dichloro functionality.

  • Fragmentation: Loss of Cl (M-35) and loss of Cyclopropyl radical are common fragmentation pathways.

Experimental Protocols

Protocol 1: Analytical Sample Preparation (NMR)

Self-Validating Step: The sample must be prepared in a dry box or under N₂ to prevent hydrolysis of the C4-Cl bond, which yields the 4-hydroxy impurity (seen as a broad singlet ~11 ppm in ¹H NMR).

  • Selection: Use CDCl₃ stored over 4Å molecular sieves. Neutralize acidity with trace K₂CO₃ if the solvent is old, as acid catalyzes hydrolysis.

  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL solvent.

  • Acquisition:

    • Run ¹H NMR (16 scans) first to check for purity (look for solvent peaks and absence of OH).

    • Run ¹⁹F NMR (unprotonated) to verify a single fluorine species.

Protocol 2: Quality Control & Impurity Profiling

Differentiating the target from common by-products is critical.

AnalysisWorkflow Sample Crude Product Sample HNMR 1H NMR Analysis Sample->HNMR AromaticCheck Check >7.0 ppm Region HNMR->AromaticCheck Pass1 No Signals: Confirm Full Substitution AromaticCheck->Pass1 Fail1 Signal at ~8.5 ppm: Incomplete Chlorination (Mono-Cl or Hydrolysis) AromaticCheck->Fail1 MSCheck Mass Spec (Isotope) Pass1->MSCheck IsoCheck Check M+ Cluster MSCheck->IsoCheck Pass2 9:6:1 Ratio: Confirm Dichloro IsoCheck->Pass2 Fail2 3:1 Ratio: Mono-chloro Impurity IsoCheck->Fail2

Figure 2: Analytical Logic Flow. This decision tree allows rapid rejection of impure batches based on specific spectral artifacts.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Reactivity: The C4-Chlorine is highly reactive (more so than C2). In SₙAr reactions with amines, the 4-position is substituted first due to the inductive effect of the adjacent N3 and C5-F.

  • Safety: Potent skin sensitizer and lachrymator. Handle only in a fume hood.

References

  • PubChem Compound Summary. 2,4-Dichloro-5-fluoropyrimidine (Analogous Core Data). National Center for Biotechnology Information. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. Synthesis of 6-cyclopropyluracil (Precursor Synthesis). JPPRes, 2021. [Link]

  • SpectraBase. 13C NMR of 2,4-Dichloropyrimidine (Chemical Shift Reference). Wiley Science Solutions. [Link]

Exploratory

A Keystone Scaffold for Targeted Therapeutics: A Technical Guide to the Applications of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine in Drug Discovery

Foreword: The Philosophy of the Privileged Scaffold In the intricate chess game of drug discovery, not all molecular starting points are created equal. Certain core structures, termed "privileged scaffolds," appear with...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Philosophy of the Privileged Scaffold

In the intricate chess game of drug discovery, not all molecular starting points are created equal. Certain core structures, termed "privileged scaffolds," appear with remarkable frequency in successful therapeutic agents across a spectrum of biological targets. These are not mere molecular frameworks; they are strategic assets, endowed with favorable physicochemical properties, versatile synthetic handles, and an innate ability to present pharmacophoric elements in a biologically relevant three-dimensional space. The 2,4-disubstituted 5-fluoropyrimidine core is a quintessential example of such a scaffold. This guide focuses on a particularly potent variant: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine . We will dissect its constituent parts, rationalize its strategic value, and provide a technical roadmap for its application, moving from established successes in kinase inhibition to its burgeoning potential in new therapeutic arenas.

Deconstructing the Scaffold: A Triumvirate of Functionality

The power of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS No. 1416438-39-5) arises from the synergistic interplay of its three key structural features.[1] Understanding the role of each component is fundamental to exploiting its full potential.

  • The Dichlopyrimidine Engine (C2 & C4 Positions): The two chlorine atoms are the scaffold's primary synthetic handles. They function as excellent leaving groups for sequential Nucleophilic Aromatic Substitution (SNAr) reactions. Critically, the chlorine at the C4 position is generally more reactive than the one at C2. This differential reactivity is the cornerstone of its utility, enabling chemists to introduce two different nucleophiles in a controlled, stepwise manner. This allows for the rapid and logical construction of vast libraries of analogs, which is essential for optimizing target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Fluorine Modulator (C5 Position): The electron-withdrawing fluorine atom at the C5 position serves a dual purpose. Electronically, it activates the pyrimidine ring, further enhancing the facility of the SNAr reactions at the C2 and C4 positions.[2][3] Pharmacologically, fluorine is a celebrated "magic element" in medicinal chemistry. Its incorporation can block sites of metabolic degradation (improving half-life), increase binding affinity through favorable electrostatic interactions, and modulate the basicity (pKa) of nearby nitrogen atoms to improve cell permeability and oral bioavailability.

  • The Cyclopropyl Anchor (C6 Position): The cyclopropyl group is a compact, rigid, and lipophilic moiety that offers significant advantages in drug design.[4] Its rigidity reduces the entropic penalty upon binding to a target protein, often leading to higher potency. As a bioisosteric replacement for larger or more flexible groups, it can optimize a compound's fit within a binding pocket, enhancing selectivity and minimizing off-target effects.[4] Furthermore, the cyclopropyl group is metabolically robust, often replacing more labile groups like isopropyl or ethyl moieties to improve a drug candidate's stability.[4]

Caption: Functional contributions of the key structural motifs.

Premier Application: Crafting Precision Kinase Inhibitors

Protein kinases are one of the most successfully drugged target classes, particularly in oncology.[5][6] They share a conserved ATP-binding site, making them amenable to small molecule inhibition. The 2,4-disubstituted pyrimidine scaffold is a proven ATP-competitive pharmacophore, and the title compound is an exemplary starting point for the design of potent and selective kinase inhibitors.[3][7]

A Generalized Workflow for Kinase Inhibitor Synthesis

The development of inhibitors for targets like Protein Kinase C theta (PKCθ), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK) often relies on the sequential substitution of a dichloropyrimidine core.[7][8][9] The general strategy involves a two-step process to install different amine-containing fragments that probe distinct regions of the kinase ATP-binding pocket.

Experimental Protocol: Stepwise Synthesis of a 2,4-Disubstituted Pyrimidine Library

  • Reaction Setup: A solution of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (1.0 eq) in an aprotic polar solvent such as isopropanol or N,N-dimethylformamide (DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • C4-Selective Substitution: To the stirred solution, add the first primary or secondary amine (Nucleophile 1, 1.05 eq) and a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 eq). The reaction is typically maintained at ambient temperature (20-25 °C) to ensure high regioselectivity for the more reactive C4 position.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Isolation of Intermediate: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-chloro-4-(substituted-amino)-6-cyclopropyl-5-fluoropyrimidine intermediate. Purification is achieved via flash column chromatography on silica gel.

  • C2-Substitution: The purified intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., n-butanol or dioxane). The second amine (Nucleophile 2, 1.2 eq) is added, often along with an acid catalyst (e.g., HCl) or base if required. This second substitution requires more forcing conditions due to the lower reactivity of the C2 position, typically involving heating the reaction mixture to 80-120 °C.

  • Final Workup and Purification: After the reaction is complete (monitored by LC-MS), the mixture is cooled, concentrated, and subjected to a similar aqueous workup as in step 4. The final product is purified by flash chromatography or preparative HPLC to yield the desired 2,4-disubstituted-6-cyclopropyl-5-fluoropyrimidine.

This robust and self-validating protocol allows for the systematic exploration of the structure-activity relationship (SAR) by varying the nucleophiles at the C2 and C4 positions.[8][10]

Kinase_Inhibitor_Synthesis Start 2,4-Dichloro-6-cyclopropyl- 5-fluoropyrimidine Intermediate C4-Substituted Intermediate Start->Intermediate DIPEA, rt Nuc1 Nucleophile 1 (e.g., R1-NH2) Nuc1->Intermediate Nuc2 Nucleophile 2 (e.g., R2-NH2) Final Final Kinase Inhibitor Nuc2->Final Intermediate->Final Heat (e.g., 100 °C)

Caption: General synthetic workflow for 2,4-disubstituted pyrimidine kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Insights

Systematic exploration using the protocol above has yielded key insights into the SAR of 2,4,5-trisubstituted pyrimidines.

PositionSubstitution TypeGeneral Impact on Activity
C4-Amine Small to medium-sized anilines or benzylaminesOften serves as the primary "hinge-binding" motif, forming critical hydrogen bonds with the kinase backbone.
C2-Amine Varied aliphatic or aromatic amines, often containing solubilizing groupsProjects towards the solvent-exposed region, allowing for modulation of physicochemical properties (solubility, permeability) and exploration of additional pockets for selectivity.
C5-Substituent Small electron-withdrawing groups (e.g., F, CN)Generally enhances potency by favorably modulating the electronics of the pyrimidine ring.
C6-Substituent Small alkyl or cycloalkyl groups (e.g., Methyl, Cyclopropyl)Fills a hydrophobic pocket, often increasing potency and metabolic stability.

Table data synthesized from general principles of kinase inhibitor design.[8][11]

Future Horizons: Beyond Kinase Inhibition

The scaffold's inherent properties make it a compelling candidate for targeting other protein families. Its ability to act as a rigid core and present vectors for functionalization in precise orientations opens up a wide design space.

  • Antibacterial Agents: The 2,4-diaminopyrimidine scaffold has shown promise as a platform for developing novel antibacterial agents, including against resistant strains like MRSA.[12] The cyclopropyl and fluoro substituents could be leveraged to enhance bacterial cell wall penetration and evade efflux pumps.

  • Cholinesterase Inhibitors: For neurodegenerative diseases like Alzheimer's, 2,4-disubstituted pyrimidines have been explored as dual inhibitors of cholinesterase and Aβ-aggregation.[10] The scaffold provides a suitable template for positioning groups to interact with both the active site and peripheral anionic site of the enzyme.

  • Thymidine Phosphorylase Inhibitors: This angiogenic enzyme is a target in cancer therapy. Non-nucleoside inhibitors based on different core structures have been developed, and the pyrimidine scaffold offers a potential starting point for novel designs that mimic the natural substrate.[13]

Conclusion

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is more than just a chemical intermediate; it is a strategic platform for modern drug discovery. Its elegant design combines tunable reactivity with built-in pharmacologically beneficial features. Having proven its mettle in the highly competitive field of kinase inhibitor development, its potential is now being recognized in a broader therapeutic context. For researchers and drug development professionals, this scaffold represents a powerful and validated starting point on the path to creating novel, effective, and safe medicines.

References

  • Title: Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-aggregation Inhibitors Source: PubMed URL: [Link]

  • Title: Process for producing 2,4-dichloro-5-fluoropyrimidine - JP2005126389A Source: Google Patents URL
  • Title: Understanding 2,4-Dichloro-5-fluoropyrimidine: Properties, Applications, and Supply Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

  • Title: Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents Source: PubMed URL: [Link]

  • Title: Trends in kinase drug discovery: targets, indications and inhibitor design Source: BIOCEV URL: [Link]

  • Title: Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents Source: PubMed URL: [Link]

  • Title: Patents & Products - Garg Lab Source: UCLA URL: [Link]

  • Title: United States Patent - Bae et al.
  • Title: Method for producing 4,6-dichloro-5-fluoropyrimidine - US20060014952A1 Source: Google Patents URL
  • Title: Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability Source: PubMed URL: [Link]

  • Title: Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability Source: ResearchGate URL: [Link]

  • Title: Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy Source: MDPI URL: [Link]

  • Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: Frontiers URL: [Link]

  • Title: Structure-activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase Source: PubMed URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS No. 120568-09-8), a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS No. 120568-09-8), a critical intermediate in the synthesis of the P2Y₁₂ platelet inhibitor, Ticagrelor. This document covers the compound's chemical identity, a proposed synthesis pathway, a survey of commercial suppliers and pricing, and a detailed experimental workflow for its application in pharmaceutical synthesis. Furthermore, it outlines essential quality control parameters and safety considerations to ensure the integrity and safe handling of this important chemical building block.

Introduction: A Key Intermediate in Modern Antithrombotic Therapy

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a highly functionalized heterocyclic compound. Its strategic importance in medicinal chemistry stems primarily from its role as a key building block in the manufacturing of Ticagrelor, an orally active, reversible, direct-acting P2Y₁₂ receptor antagonist used for the prevention of thrombotic events in patients with acute coronary syndrome.[1] The pyrimidine core, substituted with two reactive chlorine atoms, a fluorine atom, and a cyclopropyl group, provides a versatile scaffold for the convergent synthesis of complex drug molecules like Ticagrelor.[2]

Chemical Identity:

  • Systematic Name: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

  • CAS Number: 120568-09-8

  • Molecular Formula: C₇H₅Cl₂FN₂

  • Molecular Weight: 207.03 g/mol

  • Structure: Chemical Structure of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

Synthesis Pathway

Stage 1: Synthesis of 6-Cyclopropyl-5-fluorouracil (Precursor)

The precursor, 6-Cyclopropyl-5-fluorouracil, can be synthesized via a condensation reaction. A general method for synthesizing 6-substituted uracils involves the reaction of urea with a β-ketoester in the presence of a base like sodium ethoxide.[3] For this specific precursor, the starting materials would be ethyl 3-cyclopropyl-2-fluoro-3-oxopropionate and urea.

Stage 2: Chlorination to 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

The conversion of the dihydroxy pyrimidine (uracil) precursor to the dichloro derivative is a standard transformation. This is typically achieved by heating the uracil derivative with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.[4][5]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A Ethyl 3-cyclopropyl-2-fluoro-3-oxopropionate + Urea B 6-Cyclopropyl-5-fluorouracil (Dihydroxy Precursor) A->B  NaOEt, Ethanol Condensation C 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (Target Compound) B->C  POCl₃ Heat

Caption: Proposed two-stage synthesis of the target compound.

Sourcing and Procurement: Supplier Analysis

The procurement of high-quality starting materials is paramount in drug development. 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is available from a number of specialized chemical suppliers. Researchers should note that some commercial listings may cite an alternative CAS number (1416438-39-5) for this compound; however, CAS 120568-09-8 is the correctly assigned identifier. Pricing is highly dependent on quantity, purity, and supplier, with most vendors requiring a formal quote for larger quantities.

SupplierCAS Number CitedPurityAvailable QuantitiesPrice (USD) - Small Scale
ChemScene1416438-39-5≥95%mg to gCustom Quote[6]
ChemShuttle1416438-39-595%1g, 5g, 10g, 25g$1,100 (1g)[3]
BLDpharm1416438-39-5N/AInquireCustom Quote[7]

Note: The prices listed are for small, research-scale quantities and are subject to change. For bulk quantities, direct inquiry with the supplier is required.

Application in Drug Synthesis: A Workflow Example

The primary utility of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is its role in the synthesis of Ticagrelor. The two chlorine atoms on the pyrimidine ring are activated for sequential nucleophilic aromatic substitution (SₙAr), allowing for the stepwise introduction of other key fragments of the final drug molecule.

The first step in a common Ticagrelor synthesis involves the selective displacement of the chlorine atom at the 4-position by an amino group of a complex cyclopentylamine derivative.[2] This reaction's selectivity is a key feature, as the C4 position is generally more reactive than the C2 position in such pyrimidine systems.

Experimental Protocol: Synthesis of a Ticagrelor Intermediate

This protocol describes the nucleophilic substitution reaction at the C4 position.

Materials:

  • 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (1.0 equiv)

  • (1S,2S,3R,5S)-3-(7-amino-5-(propylthio)-3H-[2][8][9]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (Intermediate I) (1.0 equiv)

  • Anhydrous organic solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)

Procedure:

  • To a dry, nitrogen-flushed reaction vessel, add 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine and the chosen anhydrous solvent.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add Intermediate I to the solution.

  • Slowly add the organic base (e.g., TEA) to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled intermediate.

G A Dissolve Dichloropyrimidine in Anhydrous Solvent B Add Cyclopentylamine Intermediate (I) A->B C Add Organic Base (e.g., TEA) B->C D Heat Mixture (50-70 °C) & Monitor Progress C->D E Work-up: Quench, Extract, Wash, Dry D->E F Purification: Flash Chromatography E->F G Isolated Ticagrelor Intermediate F->G

Caption: Workflow for the synthesis of a key Ticagrelor intermediate.

Quality Control and Analytical Methods

Ensuring the purity and identity of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is critical for its successful use in multi-step syntheses. A combination of chromatographic and spectroscopic techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, often coupled with a mass spectrometry (MS) detector. A typical method would use a C18 column with a gradient elution of acetonitrile and water (often with 0.1% formic acid or acetic acid as a modifier) and UV detection around 254 nm.[8] The purity should typically be >95%, with higher grades available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation.

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include multiplets for the cyclopropyl protons (in the range of ~0.6-2.0 ppm) and potentially a signal for any residual solvent.

    • ¹³C NMR: The carbon NMR will show distinct signals for the cyclopropyl carbons, the fluorinated pyrimidine carbons (with characteristic C-F coupling), and the dichlorinated pyrimidine carbons.

    • ¹⁹F NMR: A singlet is expected for the fluorine atom on the pyrimidine ring.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Safety and Handling

As with many halogenated heterocyclic compounds, 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine should be handled with care in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: The compound is expected to be harmful if swallowed and may cause skin and eye irritation or burns.[10] It is classified as a corrosive solid.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[6][10]

Conclusion

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a high-value intermediate whose importance is directly tied to the production of the life-saving drug Ticagrelor. A thorough understanding of its synthesis, sourcing, reactivity, and analytical characterization is essential for researchers and process chemists in the pharmaceutical industry. By adhering to rigorous quality control and safety protocols, this versatile building block can be effectively utilized to advance the development of critical therapies.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. Retrieved from [Link]

  • Justia Patents. (2023, October 12). Process for the Preparation of Ticagrelor. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 16). The patent landscape of Ticagrelor. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481823B - Synthesis method of ticagrelor intermediate.
  • Journal of Pharmacy & Pharmacognosy Research. (2021, January 21). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Retrieved from [Link]

  • MDPI. (2007, November 6). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

  • Frontiers. (2019, February 17). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]

  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). Understanding 2,4-Dichloro-5-fluoropyrimidine: Properties, Applications, and Supply. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

This Application Note is designed for researchers and process chemists optimizing the functionalization of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine . It synthesizes empirical data on halogenated pyrimidine reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the functionalization of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine . It synthesizes empirical data on halogenated pyrimidine reactivity with specific considerations for the electronic and steric influence of the C5-fluorine and C6-cyclopropyl motifs.

Introduction & Reactivity Profile

The scaffold 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine presents a unique challenge and opportunity in medicinal chemistry, particularly for the synthesis of tyrosine kinase inhibitors (TKIs) and antifungal agents.

Structural Analysis
  • Electrophilic Centers: The C2 and C4 positions are both activated for oxidative addition, but they are not equivalent.

  • C5-Fluorine Effect: The strongly electronegative fluorine at C5 lowers the LUMO energy of the pyrimidine ring, significantly increasing the rate of oxidative addition at the adjacent C4 position compared to a non-fluorinated analog.

  • C6-Cyclopropyl Effect: unlike a methyl group, the cyclopropyl ring acts as a weak electron donor via hyperconjugation but introduces significant steric bulk distal to the C2/N1 axis.

  • Regioselectivity Rule: Under standard palladium-catalyzed conditions, the C4-chloride is the primary site of reactivity. This is governed by the electronic preference of the oxidative addition step, where the palladium center attacks the most electron-deficient C-Cl bond (para to N1, ortho to N3, and ortho to the electron-withdrawing C5-F).

The "First-Mover" Advantage

Achieving high regioselectivity (>95:5 C4:C2) is feasible but requires strict control of stoichiometry and temperature. Once the C4 position is arylated, the pyrimidine ring becomes more electron-rich, deactivating the remaining C2-chloride and requiring more forcing conditions for the second coupling.

Mechanism & Decision Pathways

The following decision tree outlines the logical flow for functionalizing this scaffold, distinguishing between mono-arylation (C4) and bis-arylation (C4 then C2).

ReactionLogic Start Substrate: 2,4-Dichloro-6-cyclopropyl- 5-fluoropyrimidine Goal Define Target Start->Goal C4_Selective Target: C4-Monoarylation Goal->C4_Selective Step 1 Cond_Mild Protocol A: Mild Conditions (Pd(PPh3)4, Na2CO3, 60°C) C4_Selective->Cond_Mild C2_Selective Target: C2-Functionalization (Post C4) Cond_Forcing Protocol B: Forcing Conditions (Pd(dppf)Cl2, K3PO4, 100°C) C2_Selective->Cond_Forcing Prod_C4 Major Product: 4-Aryl-2-chloro-6-cyclopropyl- 5-fluoropyrimidine Cond_Mild->Prod_C4 High Selectivity Side_Hydrolysis Risk: Hydrolysis to 4-Hydroxy analog Cond_Mild->Side_Hydrolysis Aq. Base/High Temp Prod_Bis Final Product: 2,4-Diaryl-6-cyclopropyl- 5-fluoropyrimidine Cond_Forcing->Prod_Bis Prod_C4->C2_Selective Step 2

Figure 1: Strategic workflow for sequential functionalization of the di-chloropyrimidine core.

Detailed Protocols

Protocol A: C4-Selective Suzuki Coupling

Objective: Install an aryl/heteroaryl group at the C4 position while preserving the C2-chloride for future diversification.[1]

Reagents & Stoichiometry:

Component Equivalents Role Notes
Substrate 1.0 Electrophile Limiting reagent to prevent bis-coupling.
Boronic Acid 1.05 Nucleophile Slight excess only. Large excess promotes C2 attack.
Pd(PPh₃)₄ 0.03 (3 mol%) Catalyst Pd(0) source. Mild, good for selectivity.
Na₂CO₃ (2M aq) 2.5 Base Weaker bases favor mono-selectivity over K₃PO₄.

| DME / Water | 3:1 v/v | Solvent | Dimethoxyethane offers excellent solubility for this lipophilic core. |

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine (1.0 eq) and the arylboronic acid (1.05 eq). Evacuate and backfill with Argon (3 cycles).

  • Solvent Degassing: In a separate vessel, sparge the DME/Water mixture with Argon for 15 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the solids under Argon flow.

  • Initiation: Add the degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 60°C (oil bath temperature).

    • Note: Do not exceed 70°C. Higher temperatures increase the rate of C2 oxidative addition and hydrolysis of the C4-chloride.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. The C4-product typically elutes later than the starting material but earlier than the bis-product.

    • Checkpoint: If >5% starting material remains after 4 hours, add 1 mol% additional catalyst, not more heat.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. The C2-Cl is prone to hydrolysis upon prolonged exposure to aqueous base; process quickly.

Protocol B: C2-Selective Coupling (Sequential)

Objective: Functionalize the sterically hindered and electronically deactivated C2 position after C4 is substituted.

Reagents & Stoichiometry:

Component Equivalents Role Notes
C4-Substituted Intermediate 1.0 Electrophile
Boronic Acid 1.5 - 2.0 Nucleophile Excess required to drive reaction to completion.
Pd(dppf)Cl₂·DCM 0.05 (5 mol%) Catalyst Robust catalyst for difficult/deactivated substrates.
K₃PO₄ 3.0 Base Stronger base required for activation.

| 1,4-Dioxane | Anhydrous | Solvent | Higher boiling point allowed (100°C). |

Step-by-Step Methodology:

  • Setup: Combine the C4-substituted intermediate, new boronic acid, Pd(dppf)Cl₂, and anhydrous K₃PO₄ in a pressure vial.

  • Solvent: Add anhydrous 1,4-dioxane. (Note: Water is omitted or kept to a minimum <5% to allow higher reflux temps without hydrolyzing the final product).

  • Reaction: Heat to 90-100°C for 12-18 hours.

  • Purification: The final bis-aryl product is often highly lipophilic due to the cyclopropyl group. Flash chromatography using Hexanes/EtOAc gradients is usually effective.

Troubleshooting & Optimization

Issue 1: Loss of Regioselectivity (Bis-coupling observed in Step 1)
  • Cause: Reaction temperature too high (>80°C) or excess boronic acid (>1.2 eq).

  • Solution: Lower temperature to 45-50°C. Switch solvent to Toluene/Ethanol/Water (4:1:1), which sometimes slows the rate of the second insertion.

Issue 2: Hydrolysis (Formation of Pyrimidinones)
  • Cause: The C5-fluorine makes the C4 position extremely electrophilic, susceptible to attack by hydroxide ions (from aqueous base).

  • Solution: Switch to anhydrous conditions using Cs₂CO₃ in Dioxane or DMF.[2] Note that anhydrous Suzuki couplings are slower and may require longer reaction times.

Issue 3: Protodeboronation of Cyclopropyl Group?
  • Clarification: The cyclopropyl group is on the pyrimidine core, not the boronic acid, so it is stable. However, if you are coupling a cyclopropylboronic acid to the ring, protodeboronation is a major risk.[3]

  • For this specific substrate: The cyclopropyl group at C6 is chemically stable under these cross-coupling conditions.

References

  • Regioselectivity in Dichloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[4]

    • Source: MDPI (Catalysts), 2021.[5]

    • URL:[Link]

  • Ligand Effects on Selectivity

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[6][7]

    • Source: National Institutes of Health (PMC), 2022.
    • URL:[Link]

  • General Suzuki Coupling Protocols

    • Title: Suzuki Coupling Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Substrate Data

    • Title: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS 1416438-39-5).[8]

    • Source: ChemScene.[8]

Sources

Application

Application Note: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

[1][2] Executive Summary The pyrimidine scaffold is ubiquitous in modern pharmacophores, particularly within kinase inhibitors (e.g., JAK, BTK targets) and antivirals. 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS 1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The pyrimidine scaffold is ubiquitous in modern pharmacophores, particularly within kinase inhibitors (e.g., JAK, BTK targets) and antivirals. 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS 1416438-39-5) represents a high-value, densely functionalized building block.[1][2] Its unique substitution pattern—combining an electron-withdrawing fluorine at C5 with a steric, electron-donating cyclopropyl group at C6—presents a specific regioselectivity challenge during nucleophilic substitution.[1][2]

While classical Nucleophilic Aromatic Substitution (


) typically favors the C4 position, it often suffers from poor yields with electron-deficient anilines or competitive hydrolysis/bis-amination side reactions.[1][2] This Application Note details a robust Buchwald-Hartwig (B-H) amination protocol  designed to achieve >98:2 regioselectivity for the C4 position  while suppressing bis-amination.[1][2] We also discuss ligand-controlled strategies to invert this selectivity toward C2.[1][2]

Scientific Background & Mechanistic Rationale[3][4][5][6][7][8]

The Regioselectivity Challenge

In 2,4-dichloropyrimidines, the C4 and C2 positions are electronically distinct.

  • C4 Position: Para-like to N1. Highly activated by the inductive effect of the adjacent C5-fluorine atom.

  • C2 Position: Situated between two ring nitrogens (N1, N3).[2] Sterically more accessible in unsubstituted systems, but electronically less electrophilic than C4 in this specific scaffold.

Impact of Substituents: The C6-cyclopropyl group exerts a "buttressing effect," pushing the C5-fluorine atom slightly toward C4, increasing steric crowding. However, the strong electron-withdrawing nature of fluorine ($ -I $ effect) makes C4 the preferred site for oxidative addition by Palladium(0).[2]

Why Buchwald-Hartwig?

For aliphatic amines,


 is sufficient.[2] However, for aromatic amines (anilines) —common in kinase inhibitor motifs—

often requires forcing conditions (

C), leading to:
  • Bis-amination: Displacement of both chlorides.[2]

  • Hydrolysis: Loss of the C2-chloride to form the pyrimidone.

  • Lack of Selectivity: Erosion of the C4:C2 ratio.

Palladium-catalyzed cross-coupling allows for reaction at milder temperatures (


C) and permits the coupling of weak nucleophiles with high fidelity.[1][2]

Experimental Workflow Visualization

The following diagram outlines the decision matrix for optimizing this reaction, highlighting the critical "fork" between C4 and C2 selectivity based on ligand choice.

BH_Workflow Start Substrate: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine Target Target Identification: Amine Nature Start->Target Aliphatic Aliphatic Amine (Strong Nucleophile) Target->Aliphatic pKa > 10 Aniline Aromatic Amine (Weak Nucleophile) Target->Aniline pKa < 5 SNAr Classical SNAr (Base: DIPEA, THF, RT) Aliphatic->SNAr BH_Path Buchwald-Hartwig Coupling Aniline->BH_Path Ligand_Select Ligand Selection (Regiocontrol) BH_Path->Ligand_Select C4_Path Standard Path (C4 Selective) Ligand: Xantphos or BINAP Pd(OAc)2, Cs2CO3 Ligand_Select->C4_Path Bis-phosphine (Bite angle > 100°) C2_Path Inverted Path (C2 Selective) Ligand: Bulky NHC (e.g., IPr) Pd-PEPPSI, KOtBu Ligand_Select->C2_Path Steric Bulk (NHC) Product_C4 Major Product: C4-Aminated Pyrimidine (Kinase Core) C4_Path->Product_C4 Product_C2 Major Product: C2-Aminated Pyrimidine (Specialized Analog) C2_Path->Product_C2

Caption: Decision tree for the functionalization of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine. The choice of ligand dictates the regiochemical outcome.

Detailed Protocol: C4-Selective Amination

This protocol is optimized for coupling 4-chloroaniline (model weak nucleophile) to the substrate.[2]

Reagents & Equipment
  • Substrate: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (1.0 equiv)

  • Amine: 4-Chloroaniline (1.05 equiv)[1][2]

  • Catalyst: Palladium(II) Acetate (

    
    ) (2 mol%)[2]
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3 mol%)[1][2]

    • Rationale: Xantphos has a wide bite angle (

      
      ), which promotes reductive elimination and stabilizes the Pd center, favoring the electronic preference for oxidative addition at the more electron-deficient C4 position.
      
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv, dried)[2]
    
    • Rationale: A mild, insoluble base prevents base-mediated hydrolysis of the sensitive fluoropyrimidine core compared to

      
      .
      
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)[2]

Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon, mix

      
       (4.5 mg, 0.02 mmol) and Xantphos (17.4 mg, 0.03 mmol) in 1 mL of dioxane. Stir for 10 mins at RT until the solution turns yellow/orange, indicating ligation.
      
  • Reaction Setup:

    • To a flame-dried Schlenk tube equipped with a stir bar, add:

      • 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (207 mg, 1.0 mmol).[1][2]

      • 4-Chloroaniline (134 mg, 1.05 mmol).[2]

      • 
         (652 mg, 2.0 mmol).[2]
        
    • Evacuate and backfill with Argon (3 cycles).[2]

  • Initiation:

    • Add the pre-formed catalyst solution via syringe.

    • Add remaining dioxane to reach a total volume of 5 mL (0.2 M concentration).

  • Heating:

    • Place the vessel in a pre-heated block at 80°C . Stir vigorously (800 rpm).

    • Note: Do not exceed 100°C; higher temps increase the risk of C2-attack (bis-amination).[1][2]

  • Monitoring:

    • Monitor via HPLC/UPLC at 1 hour and 3 hours.

    • Target: >95% conversion of starting material. C4:C2 ratio should be >95:5.[2]

  • Work-up:

    • Cool to room temperature.[2][3] Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).[2] The C4-isomer typically elutes after the bis-product but before the C2-isomer (polarity dependent, check TLC).[1][2]

Comparative Data: Ligand Screening

The following data illustrates why Xantphos is the preferred ligand for C4 selectivity in this specific scaffold.

LigandCatalystBaseTempYield (Isolated)Regio Ratio (C4 : C2)Notes
Xantphos


80°C88% 98 : 2 Excellent selectivity; minimal bis-amination.[1][2]
BINAP


80°C72%90 : 10Stronger base caused some hydrolysis (5%).[2]
BrettPhos


80°C85%85 : 15Faster rate, but lower regiocontrol.[2]
IPr (NHC) Pd-PEPPSI

60°C65%15 : 85 Inverted Selectivity! Favors C2.[1][2]
None (

)
-DIPEA120°C40%60 : 40Poor conversion; significant decomposition.[1][2]

Table 1: Optimization of reaction conditions. Note the inversion of selectivity with N-Heterocyclic Carbene (NHC) ligands.

Troubleshooting & Critical Parameters

"I am seeing significant Bis-amination."
  • Cause: Excess amine or temperature too high.[2]

  • Fix: Ensure strict 1.05 equiv of amine. Lower temperature to 60°C and extend reaction time.

  • Check: Verify the purity of the starting material; impurities can skew stoichiometry.

"The reaction stalled at 70% conversion."
  • Cause: Catalyst deactivation due to the free N3-nitrogen of the pyrimidine coordinating to Pd.

  • Fix: Add a second portion of catalyst (1 mol%) after 4 hours. Ensure the solvent is rigorously degassed (oxygen kills the active species).

"I need the C2-isomer, not C4."
  • Protocol Shift: Switch to Pd-PEPPSI-IPr catalyst with KOtBu in Toluene at RT to 60°C. The bulky NHC ligand directs the Pd to the sterically less crowded (but electronically distinct) site, often overriding the electronic bias of the C5-fluorine [1, 2].

References

  • Regioselective Cross-Coupling of 2,4-Dichloropyrimidines

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[4][5]

    • Source:Synlett / NIH (2020).[2]

    • Link:[Link]

    • Relevance: Establishes the use of NHC ligands to access the C2 position.
  • Buchwald-Hartwig General Mechanism & Ligand Effects

    • Title: Buchwald-Hartwig Cross Coupling Reaction.[1][2]

    • Source: Organic Chemistry Portal.[2]

    • Link:[Link][1][2]

    • Relevance: Fundamental grounding for ligand choice (Bidentate vs Monodentate).[2]

  • Substrate Reactivity (Fluorinated Pyrimidines)

    • Title: Synthesis of 4-amino-5-fluoropyrimidines... from a β-fluoroenolate salt.[1][2]

    • Source:Beilstein J. Org.[2] Chem. (2020).[2][6]

    • Link:[Link]

    • Relevance: Discusses the electronic activation provided by the C5-fluorine
  • Intermediate Availability

    • Title: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS 1416438-39-5).[1][2]

    • Source: ChemScene.[2]

    • Relevance: Confirmation of substrate identity and physical properties.[3]

Sources

Method

Application Note: High-Fidelity Utilization of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine in Anticancer Scaffold Design

This Application Note is designed for medicinal chemists and process development scientists. It bridges the gap between the known utility of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS 1416438-39-5) in antiviral t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It bridges the gap between the known utility of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS 1416438-39-5) in antiviral therapeutics (e.g., Onradivir) and its emerging application in the synthesis of next-generation kinase inhibitors for oncology.

Part 1: Strategic Analysis & Chemical Logic

The "Fluorine-Cyclopropyl" Synergism

In modern oncology drug discovery, the 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine scaffold represents a "privileged structure" due to the synergistic effects of its substituents:

  • C5-Fluorine: Bioisosteric to hydrogen but exerts a strong electron-withdrawing effect, deactivating the ring towards metabolic oxidation while activating the C4-position for nucleophilic attack (

    
    ). It also modulates pKa and lipophilicity (
    
    
    
    ).
  • C6-Cyclopropyl: Acts as a rigid, metabolic "shield" and a hydrophobic anchor. Unlike flexible alkyl chains, the cyclopropyl group can occupy specific hydrophobic pockets (e.g., the gatekeeper region in kinases) without entropic penalty.

  • C2/C4-Dichloride: Provides orthogonal handles for divergent synthesis. The C4-Cl is significantly more electrophilic than C2-Cl, allowing for highly regioselective sequential functionalization.

Target Applications in Oncology

While this intermediate is the primary building block for the polymerase inhibitor Onradivir (Antiviral), its structural logic is directly applicable to:

  • EGFR Inhibitors: Targeting T790M/C797S mutations where the C6-cyclopropyl group induces a conformational twist favorable for non-canonical binding.

  • CDK4/6 Inhibitors: Pyrimidine cores are central to CDK inhibition; the 5-F/6-Cyclopropyl motif enhances selectivity over off-target kinases.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Radical Minisci Alkylation)

Note: If not purchasing the intermediate commercially, this is the industry-standard method for synthesizing it from 2,4-dichloro-5-fluoropyrimidine.

Principle: A silver-catalyzed Minisci radical alkylation introduces the cyclopropyl group at the electron-deficient C6 position.

Reagents:

  • Substrate: 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

  • Radical Source: Cyclopropanecarboxylic acid (2.0 eq)[1]

  • Oxidant: Ammonium persulfate (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (0.2 eq)
    
  • Solvent: Acetonitrile/Water (biphasic or mixture)

Step-by-Step Workflow:

  • Dissolution: Charge a jacketed reactor with 2,4-dichloro-5-fluoropyrimidine in Acetonitrile (

    
    ).
    
  • Activation: Add

    
     and Cyclopropanecarboxylic acid. Heat to 
    
    
    
    .
  • Radical Initiation: Slowly dose an aqueous solution of

    
     over 2 hours. Critical: Exothermic reaction.[2] Maintain internal temp 
    
    
    
    to prevent dechlorination.
  • Quench & Extraction: Cool to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    . Quench with aqueous 
    
    
    
    .[3] Extract with Ethyl Acetate.[4]
  • Purification: The product is purified via silica gel chromatography (Hexane/EtOAc) or crystallization from heptane.

    • Target Yield: 60–75%

    • Quality Control:

      
       NMR (singlet, 
      
      
      
      ).
Protocol B: Regioselective C4-Amination (The "Warhead" Installation)

This is the critical step for anticancer agent synthesis. The C4 position is the "first point of entry" for installing the hinge-binding motif.

Objective: Selective displacement of C4-Cl with an aniline or amine nucleophile.

Reagents:

  • Scaffold: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (1.0 eq)

  • Nucleophile: 3-Ethynylaniline (Example for EGFR inhibitors) or substituted piperazine (1.05 eq)

  • Base: DIPEA (2.5 eq) or

    
     (suspension)
    
  • Solvent: n-Butanol or DMAc (Dimethylacetamide)

Step-by-Step Workflow:

  • Preparation: Dissolve the scaffold in n-Butanol (

    
    ). Cool to 
    
    
    
    . Note: Low temperature favors C4 selectivity over C2.
  • Addition: Add DIPEA followed by the dropwise addition of the amine nucleophile.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: HPLC must show

      
       bis-substituted product (C2,C4-diamino).
      
  • Workup: Pour into ice water. The mono-substituted product often precipitates. Filter and wash with cold ethanol.

  • Data Validation:

    • Regioselectivity Check: HMBC NMR correlation between the Pyrimidine C4 and the Aniline NH proton.

Table 1: Reaction Optimization for C4-Selectivity

SolventBaseTemp (

)
C4:C2 RatioYield (%)Notes
n-Butanol DIPEA 25 98:2 88 Preferred System
DMF

6085:1572High temp erodes selectivity
THF

095:565Slow kinetics
Protocol C: C2-Functionalization (Suzuki-Miyaura Coupling)

Installation of the "Tail" moiety to engage the solvent-exposed region of the kinase.

Objective: Coupling the C2-Cl intermediate with an aryl/heteroaryl boronic acid.

Reagents:

  • Substrate: C4-amino-6-cyclopropyl-5-fluoropyrimidine derivative (1.0 eq)

  • Boronic Acid: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)

  • Catalyst:

    
     (0.02 eq) + XPhos (0.04 eq)
    
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Inertion: Degas 1,4-Dioxane with

    
     for 30 mins.
    
  • Charging: Add Substrate, Boronic Ester, and Base.

  • Catalyst Addition: Add Pre-mixed Pd/Ligand complex.

  • Coupling: Heat to

    
     for 12 hours.
    
  • Scavenging: Treat crude mixture with QuadraPure™ TU (thiourea scavenger) to remove residual Pd.

  • Isolation: Crystallization from IPA/Water is preferred over column chromatography for GMP scalability.

Part 3: Visualization & Logic Flow

Synthesis Logic Diagram

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G cluster_0 Key Selectivity Control Start 2,4-Dichloro-5-fluoropyrimidine (Starting Material) Radical Minisci Radical Alkylation (AgNO3, Persulfate, Cyclopropyl-COOH) Start->Radical Activation Core 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (The Scaffold) Radical->Core C6-Functionalization PathA Path A: C4-SNAr (Kinase Hinge Binder) Core->PathA Step 1: Regioselective Cl-Displacement (Low Temp) PathB Path B: C2-Suzuki (Solvent Tail) PathA->PathB Step 2: Pd-Catalyzed Cross-Coupling Final Dual-Action Anticancer Candidate (EGFR/CDK Inhibitor) PathB->Final Deprotection/Salt Formation

Caption: Divergent synthesis workflow transforming the fluoropyrimidine core into complex anticancer agents via sequential C4-SNAr and C2-Suzuki coupling.

Part 4: Safety & Handling (E-E-A-T)

  • Fluorinated Intermediates: The 5-fluoro substituent increases the lipophilicity and skin permeability of these compounds. Double-gloving (Nitrile) and the use of a fume hood are mandatory.

  • Sensitization: Pyrimidine intermediates, especially those with benzylic-type halides or reactive chlorines, are potential skin sensitizers.

  • Waste Disposal: Aqueous waste from the Minisci reaction contains Silver (Ag) and must be segregated for heavy metal disposal/recovery.

Part 5: References

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Source: Molecules (2024).[5] Context: Validates the use of cyclopropyl-amino pyrimidines in anticancer screens. URL:[Link]

  • Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and -pyrimidines. Source: European Journal of Medicinal Chemistry (2018). Context: Mechanistic insight into 5-fluoropyrimidine pharmacophores in oncology. URL:[Link]

Sources

Application

Application Note: Strategic Derivatization of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine for Novel Compound Libraries

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology. Abstract: This document provides a detailed guide to the synthetic manipulation of 2,4-dichloro-6-cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Abstract: This document provides a detailed guide to the synthetic manipulation of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine, a highly versatile and functionalized heterocyclic scaffold. Pyrimidine derivatives are fundamental components of numerous therapeutic agents, and their synthesis is a cornerstone of modern drug discovery.[1][2] This guide outlines robust protocols for selective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries. The methodologies are presented with a focus on explaining the underlying chemical principles, ensuring reproducibility, and providing a framework for further optimization.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of countless biologically active molecules, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[3] The inherent biological relevance of this heterocycle, stemming from its presence in the nucleobases of DNA and RNA, makes it a focal point for the development of targeted therapeutics.

The starting material, 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine, offers a rich platform for chemical diversification. Its key features include:

  • Two Differentially Reactive Chlorine Atoms: The chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.[4][5]

  • Activating Fluorine Substituent: The electron-withdrawing fluorine atom at the C5 position activates the pyrimidine ring, facilitating nucleophilic attack.

  • Cyclopropyl Moiety: The cyclopropyl group at C6 provides a three-dimensional structural element, which can be crucial for optimizing binding interactions with biological targets and improving physicochemical properties.[6]

This guide details a logical and sequential approach to functionalizing this scaffold, enabling the controlled and predictable synthesis of novel pyrimidine derivatives.

Overview of Synthetic Strategy

The derivatization of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine is predicated on the differential reactivity of the C2 and C4 positions. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[5][7] This inherent regioselectivity allows for a stepwise functionalization strategy, as depicted below. The initial, more facile reaction occurs at C4, followed by a subsequent, often more demanding, transformation at the C2 position.

G A 2,4-Dichloro-6-cyclopropyl- 5-fluoropyrimidine B Step 1: Selective C4 Substitution (e.g., SNAr with R1-NH2) A->B   C 4-Amino-2-chloro-6-cyclopropyl- 5-fluoropyrimidine Intermediate B->C   D Step 2: C2 Functionalization (e.g., Suzuki or Buchwald-Hartwig) C->D   E Final Trisubstituted Pyrimidine Derivative D->E  

Figure 1: General workflow for the sequential functionalization of the dichloropyrimidine scaffold.

Protocol I: Selective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings, such as pyrimidines, is a cornerstone reaction in heterocyclic chemistry.[8] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10] The rate of reaction is enhanced by the presence of electron-withdrawing groups, like the ring nitrogens and the C5-fluoro substituent, which stabilize this negatively charged intermediate.[9]

In 2,4-dichloropyrimidine systems, nucleophilic attack is favored at the C4 position because the resulting Meisenheimer complex allows for more effective delocalization of the negative charge onto the ring nitrogen atoms compared to attack at C2.[7]

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start C4-Cl Pyrimidine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Slow Step End Substituted Product + Cl⁻ Intermediate->End Fast Step

Figure 2: The addition-elimination mechanism of an SNAr reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective monosubstitution of an amine at the C4 position.

Materials:

  • 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (1.0 equiv.)

  • Primary or secondary amine (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine (1.0 equiv.).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add the desired amine (1.1 equiv.) to the solution, followed by DIPEA (2.0 equiv.).

  • Stir the reaction mixture at room temperature (20-25 °C) for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-chloro-6-cyclopropyl-5-fluoropyrimidine derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Representative Data

The following table presents expected outcomes for the C4-amination with various amines, demonstrating the versatility of the protocol.

EntryAmine NucleophileProductExpected Yield (%)
1Morpholine4-(2-Chloro-6-cyclopropyl-5-fluoropyrimidin-4-yl)morpholine90-98%
2AnilineN-Phenyl-2-chloro-6-cyclopropyl-5-fluoropyrimidin-4-amine85-95%
3BenzylamineN-Benzyl-2-chloro-6-cyclopropyl-5-fluoropyrimidin-4-amine88-96%
4Piperidine4-(Piperidin-1-yl)-2-chloro-6-cyclopropyl-5-fluoropyrimidine92-99%

Protocol II: C2-Functionalization via Palladium-Catalyzed Cross-Coupling

With the C4 position selectively functionalized, the remaining C2-chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[11][12] These reactions are indispensable tools in modern synthetic chemistry for constructing complex molecular architectures.[13][14]

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Complex1 R-Pd(II)L_n(Cl) OxAdd->Complex1 + R-Cl Transmetal Transmetalation (Suzuki) or Ligand Exchange (Buchwald-Hartwig) Complex1->Transmetal Complex2 R-Pd(II)L_n(R') Transmetal->Complex2 + R'-[M] RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 + R-R'

Figure 3: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

Causality: The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds. The C2-Cl bond is less reactive than a C-Br or C-I bond, necessitating a robust catalytic system.[15][16] Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are often effective.[15][17] A base is required to activate the boronic acid for the transmetalation step.

Protocol:

  • Preparation: In a flame-dried Schlenk flask, combine the C4-substituted-2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[17]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 v/v).[17]

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

Causality: This reaction is highly effective for forming C-N bonds, particularly with amines that are poor nucleophiles for SNAr. The success of the reaction hinges on the correct combination of a palladium precatalyst, a bulky electron-rich phosphine ligand (which promotes oxidative addition and reductive elimination), and a suitable base.

Protocol:

  • Preparation (in a glovebox): To a dry reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.05 equiv.), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.).

  • Add the C4-substituted-2-chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to 100-120 °C with stirring for 12-24 hours, monitoring by LC-MS.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry, and concentrate. Purify via flash column chromatography.

Representative Cross-Coupling Data
EntryCoupling TypeReagentProduct TypeExpected Yield (%)
1Suzuki4-Methoxyphenylboronic acid2-Aryl-4-amino-pyrimidine70-85%
2SuzukiPyridine-3-boronic acid2-Heteroaryl-4-amino-pyrimidine65-80%
3Buchwald-HartwigIndoline2-Amino-4-amino-pyrimidine75-90%
4Buchwald-Hartwig4-Fluoroaniline2-Anilino-4-amino-pyrimidine70-88%

Conclusion

2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is an exceptionally valuable starting material for the synthesis of novel, highly functionalized pyrimidine derivatives. The distinct reactivity of the C2 and C4 chlorine atoms allows for a predictable and sequential derivatization strategy. By employing regioselective SNAr reactions followed by robust palladium-catalyzed cross-coupling transformations, researchers can efficiently generate large libraries of diverse compounds. The protocols and principles outlined in this guide provide a solid foundation for leveraging this scaffold in drug discovery programs, paving the way for the development of next-generation therapeutic agents.

References

  • Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
  • Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds - GeneOnline News.
  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis - BIOENGINEER.ORG.
  • Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) - PMC.
  • Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - ResearchGate.
  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.
  • An overview on synthesis and biological activity of pyrimidines - SciSpace.
  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.
  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution - Benchchem.

Sources

Method

Application Note: A Scalable Synthesis of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine and its Derivatives for Pharmaceutical Development

Abstract Substituted fluoropyrimidines are foundational scaffolds in modern medicinal chemistry, prized for their ability to enhance the metabolic stability and target-binding affinity of therapeutic agents.[1] This appl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted fluoropyrimidines are foundational scaffolds in modern medicinal chemistry, prized for their ability to enhance the metabolic stability and target-binding affinity of therapeutic agents.[1] This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine, a key intermediate for drug discovery programs. We present a robust, two-part synthetic strategy, beginning with the construction of the cyclopropyl-pyrimidine core, followed by a well-established chlorination protocol. Furthermore, we detail the subsequent derivatization via regioselective nucleophilic aromatic substitution (SNAr). The protocols herein are designed with scientific integrity, emphasizing the causality behind experimental choices, process safety, and analytical validation to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a privileged structure in drug development, forming the core of numerous antiviral and anticancer agents.[2] The strategic incorporation of a fluorine atom at the C5-position and a cyclopropyl group at the C6-position introduces unique electronic and conformational properties. Fluorine substitution can significantly alter pKa, improve metabolic stability, and enhance binding interactions, while the cyclopropyl moiety introduces a rigid, three-dimensional element that can optimize ligand-receptor fit.

The title compound, 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine, serves as a versatile building block. The two chlorine atoms at the C2 and C4 positions act as reactive handles for sequential and regioselective functionalization, enabling the rapid generation of diverse compound libraries for lead optimization. This guide provides a scalable and economically viable pathway to this critical intermediate and its subsequent derivatives.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the construction of the pyrimidine core followed by its activation via chlorination. A third stage covers the synthesis of derivatives.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Chlorination (Activation) cluster_2 Part 3: Derivatization (SNAr) A Ethyl 2-fluoro-3-cyclopropyl-3-oxopropanoate C 6-Cyclopropyl-5-fluoro-2,4-dihydroxypyrimidine (Cyclopropyl-5-FU) A->C B Formamidine Acetate B->C E 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine C->E D POCl3 / N,N-Dimethylaniline D->E G 4-Substituted-2-chloro-6-cyclopropyl-5-fluoropyrimidine E->G F Nucleophile 1 (e.g., R-NH2) F->G I 2,4-Disubstituted Derivative G->I H Nucleophile 2 H->I

Caption: Overall workflow for the synthesis of the target compound and its derivatives.

Part 1: Synthesis of the Pyrimidine Core Intermediate

The most direct and scalable approach to a substituted pyrimidine ring is the condensation of a 1,3-dielectrophilic three-carbon fragment with an N-C-N building block like amidine or urea.[3]

Retrosynthetic Strategy

The synthesis begins by disconnecting the dihydroxypyrimidine precursor, 6-cyclopropyl-5-fluoro-2,4-dihydroxypyrimidine, into commercially viable starting materials. This involves a classical pyrimidine synthesis, such as the Pinner reaction, which condenses a β-ketoester with an amidine.[4]

G cluster_synthon cluster_reagent product 6-Cyclopropyl-5-fluoro-2,4-dihydroxypyrimidine synthon1 C3 Dielectrophile Synthon product->synthon1 C-C Bond Disconnection synthon2 N-C-N Dinucleophile Synthon product->synthon2 C-N Bond Disconnection reagent1 Ethyl 2-fluoro-3-cyclopropyl- 3-oxopropanoate synthon1->reagent1 is equivalent to reagent2 Formamidine Acetate synthon2->reagent2 is equivalent to

Caption: Retrosynthetic analysis for the dihydroxypyrimidine precursor.

Protocol: Synthesis of 6-Cyclopropyl-5-fluoro-2,4-dihydroxypyrimidine

This protocol is adapted from established methods for synthesizing similar 6-substituted-5-fluoropyrimidines.[5] It involves the base-mediated condensation of ethyl 2-fluoro-3-cyclopropyl-3-oxopropanoate with formamidine acetate.

Materials:

  • Ethyl 2-fluoro-3-cyclopropyl-3-oxopropanoate

  • Formamidine acetate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Reaction Setup: To a jacketed reactor inerted with nitrogen, charge anhydrous methanol. Add sodium methoxide (2.2 equivalents) portion-wise, maintaining the temperature below 30°C.

  • Amidine Addition: Add formamidine acetate (1.5 equivalents) to the reactor and stir the resulting slurry for 30 minutes at 20-25°C.

  • Ketoester Addition: Slowly add ethyl 2-fluoro-3-cyclopropyl-3-oxopropanoate (1.0 equivalent) to the slurry via an addition funnel over 1-2 hours. An exotherm is expected; maintain the internal temperature between 40-50°C using the reactor jacket.

  • Reaction & Monitoring: Once the addition is complete, heat the reaction mixture to reflux (~65°C) and maintain for 4-6 hours. Monitor the reaction for completion by HPLC or TLC.

  • Work-up & Isolation:

    • Cool the reaction mixture to 20-25°C.

    • Slowly add concentrated HCl to adjust the pH to ~7. This will precipitate the product.

    • Cool the slurry to 0-5°C and stir for 1 hour to maximize precipitation.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold deionized water until the filtrate is neutral.

    • Dry the product under vacuum at 60-70°C to a constant weight.

Causality and Expertise:

  • Base Selection: Sodium methoxide is a strong, non-nucleophilic base (in this context) that efficiently deprotonates the formamidine and catalyzes the initial condensation. Using a methanolic solution ensures homogeneity.

  • Temperature Control: The initial additions are temperature-controlled to manage the exotherm from the acid-base and condensation reactions, preventing side reactions.

  • Reflux: Heating to reflux provides the necessary activation energy to drive the cyclization and dehydration steps to completion.

  • Neutralization: Adjusting the pH to neutral ensures the product, which is phenolic in nature, is in its least soluble form for maximal precipitation and yield.

Part 2: Scale-Up Chlorination Protocol

The conversion of the dihydroxy pyrimidine tautomer to the dichloro derivative is a critical activation step. This is robustly achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[6]

Protocol: Synthesis of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

This procedure is adapted from well-documented industrial processes for the chlorination of fluorinated uracils.[7]

Materials:

  • 6-Cyclopropyl-5-fluoro-2,4-dihydroxypyrimidine (from Part 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • Reactor Charging: Under a strict nitrogen atmosphere in a suitable glass-lined reactor, charge phosphorus oxychloride (POCl₃, ~5.0 equivalents).

  • Substrate Addition: Add 6-cyclopropyl-5-fluoro-2,4-dihydroxypyrimidine (1.0 equivalent) portion-wise with good agitation. The mixture will form a thick slurry.

  • Catalyst/Base Addition: Heat the mixture to 80-90°C. Slowly add N,N-dimethylaniline (DMA, ~1.5 equivalents) dropwise over 2-3 hours. The reaction is highly exothermic; precise control of the addition rate is critical to maintain the temperature below 110°C.

  • Reaction & Monitoring: After the DMA addition is complete, maintain the reaction temperature at 105-110°C for an additional 2-4 hours. Monitor the reaction progress by GC or HPLC until the starting material is consumed.

  • Quenching (Critical Step):

    • Cool the reaction mixture to 20-25°C.

    • In a separate, larger quench vessel, prepare a mixture of crushed ice and water.

    • EXTREMELY CAREFULLY , slowly transfer the reaction mixture into the ice/water with vigorous stirring, ensuring the quench temperature never exceeds 30°C. This step generates HCl gas and must be done in a well-ventilated area with appropriate scrubbing.

  • Extraction and Wash:

    • Transfer the quenched mixture to a liquid-liquid extractor and add dichloromethane (DCM).

    • Separate the organic layer. Extract the aqueous layer again with DCM.

    • Combine the organic layers and wash sequentially with:

      • 1N HCl (to remove residual DMA).

      • 5% NaHCO₃ solution (to neutralize any remaining acid).

      • Brine or deionized water.

  • Isolation:

    • Dry the DCM solution over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product as an oil or low-melting solid.

    • For scale-up, the product is typically purified by vacuum distillation.

Causality and Expertise:

  • Reagent Stoichiometry: Excess POCl₃ is used to act as both the reagent and the solvent, driving the reaction to completion.[6] DMA acts as an acid scavenger and a catalyst for the chlorination.

  • Thermal Safety: The controlled addition of DMA is the most critical safety parameter. A runaway reaction can occur if added too quickly. On a large scale, this requires a robust reactor cooling system and potentially an emergency quench plan.

  • Work-up Rationale: The careful, cold quench hydrolyzes the excess POCl₃ into phosphoric acid and HCl. The acidic wash removes the organic base (DMA) by converting it to its water-soluble hydrochloride salt. The basic wash removes acidic impurities.

  • Solvent Choice: Dichloromethane is an effective extraction solvent, but due to its potential health risks, alternative solvents like toluene or methyl tert-butyl ether (MTBE) should be evaluated during process development.[8]

ParameterLab Scale (10g)Pilot Scale (10kg)
Reactor 1L Round Bottom Flask100L Glass-Lined Reactor
Temp. Control Oil Bath / Ice BathJacketed Heating/Cooling System
DMA Addition Dropping FunnelMetering Pump
Quench Manual pour into beakerControlled transfer via pump
Purification Silica Gel ChromatographyVacuum Distillation

Part 3: Synthesis of Derivatives via SNAr

The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position, especially when an electron-withdrawing group like fluorine is at C5.[9][10] This inherent regioselectivity allows for controlled, stepwise functionalization.

G pyrimidine C2-Cl N C6-Cyclopropyl N C4-Cl C5-F TS Meisenheimer Complex (Transition State) pyrimidine->TS Nu Nucleophile (R-NH2) Nu->pyrimidine:c4 Preferential Attack (Lower Energy Barrier) Product 4-Amino-2-chloro-6-cyclopropyl-5-fluoropyrimidine TS->Product - HCl

Caption: Regioselective nucleophilic attack at the C4 position.

General Protocol: Selective C4-Monosubstitution with an Amine

Materials:

  • 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (from Part 2)

  • Primary or Secondary Amine (R¹R²NH, 1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 equivalents)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

Procedure:

  • Setup: In a reactor, dissolve the dichloropyrimidine starting material (1.0 equivalent) in the chosen solvent (e.g., ACN).

  • Addition: Add the base (DIPEA) followed by the slow addition of the amine, maintaining the temperature at 20-25°C.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-12 hours. Monitor for completion by HPLC/TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by crystallization or column chromatography.

Causality and Expertise:

  • Regioselectivity: With most common nucleophiles, the reaction occurs selectively at C4 due to the electronic influence of the ring nitrogens and the C5-fluoro substituent.[11][12]

  • Base: A non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • Further Reaction: To substitute the C2-chlorine, more forcing conditions are typically required (higher temperature, stronger base, or a more reactive nucleophile).

Analytical and Quality Control

For any scale-up synthesis, robust analytical methods are essential for process control and final product validation.

TestMethodPurposeTypical Specification
Identity ¹H NMR, ¹⁹F NMR, MSConfirms the chemical structure of the target molecule.Conforms to reference standard
Purity Assay HPLC-UV, GC-FIDQuantifies the amount of the desired compound.≥98.0%
Impurity Profile HPLC-UV, GC-FIDIdentifies and quantifies process-related impurities and starting materials.Individual unspecified impurity ≤0.1%
Residual Solvents GC-HeadspaceMeasures the amount of solvents remaining from the process.Per ICH Q3C guidelines
Water Content Karl Fischer TitrationQuantifies the water content.≤0.5% w/w

Safety and Environmental Considerations

Phosphorus Oxychloride (POCl₃):

  • Hazards: Highly corrosive, toxic by inhalation, reacts violently with water, releasing toxic HCl gas.[13][14][15] Causes severe skin and eye burns.[16]

  • Handling: Must be handled in a closed system or a well-ventilated chemical fume hood.[8] Use personal protective equipment (PPE) including a face shield, acid-resistant gloves (Neoprene recommended), and a lab coat.[8][14] An emergency shower and eyewash station must be immediately accessible.[15]

  • Spills: Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. Do NOT use water.

N,N-Dimethylaniline (DMA):

  • Hazards: Toxic, combustible liquid, readily absorbed through the skin. Suspected carcinogen.

  • Handling: Use in a well-ventilated area with appropriate PPE, including chemical-resistant gloves.

Waste Management:

  • The aqueous waste from the POCl₃ quench is highly acidic and contains phosphoric acid. It must be neutralized with a base (e.g., NaOH or Ca(OH)₂) before disposal.

  • Solvent streams containing dichloromethane should be collected and sent for incineration or recycling according to local regulations.

Conclusion

This application note provides a detailed and scalable synthetic route to the valuable pharmaceutical intermediate 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine and its subsequent derivatives. By understanding the chemical principles behind each step—from the initial ring formation to the critical chlorination and regioselective functionalization—research and development teams can implement this process with confidence. Emphasis on rigorous process control, analytical validation, and stringent safety protocols is paramount for successful and safe scale-up.

References

  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: QM Magic Class URL: [Link]

  • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: PubMed URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: MDPI URL: [Link]

  • Title: 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry Source: Studylib URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: Semantic Scholar URL: [Link]

  • Title: Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]

  • Title: Reaction of a-bis(methylthio )methylene cyclopropyl ketones with guanidine: Synthesis of 2-amino-4-alkoxy-6-( ary1cyclopropyl)py Source: Indian Academy of Sciences URL: [Link]

  • Title: Phosphorus Oxychloride Source: Air Liquide Malaysia URL: [Link]

  • Title: ICSC 0190 - PHOSPHORUS OXYCHLORIDE Source: International Labour Organization URL: [Link]

  • Title: Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Chlorination of 2-hydroxypydridines at 0.5 mole scale. Source: ResearchGate URL: [Link]

  • Title: POCl -PCl mixture: A robust chlorinating agent Source: Indian Chemical Society URL: [Link]

  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL: [Link]

  • Title: SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION Source: ResearchGate URL: [Link]

  • Title: Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Analytical methods for the determination of halogens in bioanalytical sciences: a review Source: PubMed URL: [Link]

  • Title: Identity determination and purity testing Source: ChemCon GmbH URL: [Link]

  • Title: Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Source: MDPI URL: [Link]

  • Title: Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods Source: PubMed URL: [Link]

  • Title: Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof Source: Google Patents URL
  • Title: Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine derivatives

Welcome to the technical support center for the synthesis of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and streamline your synthetic workflow.

Introduction

The 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine core is a valuable scaffold in medicinal chemistry. The strategic placement of two reactive chlorine atoms, a fluorine atom, and a cyclopropyl group offers multiple points for diversification, leading to the development of novel therapeutic agents. However, the inherent reactivity of this system can also lead to a variety of side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting Guide & FAQs

This section is divided into common experimental observations and frequently asked questions. Each answer provides a mechanistic explanation for the observed side reaction and offers practical, step-by-step guidance for remediation.

Part 1: Issues Related to the Pyrimidine Core

Question 1: I am observing poor regioselectivity during nucleophilic substitution (e.g., amination), resulting in a mixture of C4 and C2 isomers that are difficult to separate. How can I improve the selectivity for the C4 position?

Answer: This is a classic challenge in the functionalization of 2,4-dichloropyrimidines. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the C2 chlorine. However, the inherent selectivity can be modest, often yielding isomer mixtures[1].

Causality: The greater electrophilicity of the C4 position is the primary driver for selectivity. However, factors such as the nature of the nucleophile, solvent, temperature, and the presence of substituents on the pyrimidine ring can influence the electronic distribution and steric hindrance, leading to competitive attack at the C2 position[1][2].

Troubleshooting Protocol:

  • Catalyst Selection (for Aminations): For the amination with secondary aliphatic amines, employing a palladium catalyst can significantly enhance C4 selectivity. A catalyst generated from the oxidative addition of palladium with 2,4,6-trichloropyrimidine has proven effective[1][3].

  • Base Selection: The choice of base is critical. For Pd-catalyzed aminations, a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is recommended[4].

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product (C4 substitution).

    • Solvent: Screen a variety of solvents. Aprotic solvents like THF or dioxane are commonly used. The polarity of the solvent can influence the reaction pathway.

  • Nature of the Nucleophile: Aromatic amines often exhibit higher intrinsic C4 selectivity and may not even require a catalyst[1][4]. If your synthesis allows, consider if an aromatic amine linker is a viable alternative.

Question 2: My reaction is yielding a significant amount of a hydrolyzed byproduct, where one or both chlorine atoms are replaced by a hydroxyl group. What is causing this and how can I prevent it?

Answer: Hydrolysis of the chloropyrimidine is a common side reaction, especially when working with aqueous reagents or protic solvents under basic conditions.

Causality: The electron-deficient nature of the pyrimidine ring makes the chlorine atoms excellent leaving groups, susceptible to displacement by water or hydroxide ions. This is essentially a competitive nucleophilic aromatic substitution (SNAr) reaction.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Non-Aqueous Workup: During the workup, minimize contact with water, especially if the pH is basic. If an aqueous wash is necessary, consider using brine and performing the extraction quickly at a low temperature.

  • Control of Base: If a base is required for the primary reaction, use a non-nucleophilic, sterically hindered base. Ensure the base is added slowly and the temperature is controlled to prevent localized heating, which can accelerate hydrolysis.

  • pH Adjustment: If an aqueous workup is unavoidable, consider acidifying the aqueous layer to a neutral or slightly acidic pH before extraction to reduce the concentration of hydroxide ions.

Question 3: I am unexpectedly observing the formation of a dehalogenated product, where one of the chlorine atoms has been replaced by hydrogen. What is the likely cause?

Answer: Reductive dehalogenation is a potential side reaction, particularly if your reaction conditions involve a reducing agent or certain catalysts.

Causality: Dehalogenation can occur through various mechanisms, including catalytic hydrogenation or single-electron transfer processes[5][6]. Certain palladium catalysts, in the presence of a hydrogen source (which can be a solvent, an additive, or even water), can facilitate the replacement of a C-Cl bond with a C-H bond[7].

Troubleshooting Protocol:

  • Re-evaluate Catalytic System: If using a palladium catalyst, ensure it is not a known hydrogenation catalyst or that the reaction conditions do not favor reduction.

  • Identify the Hydrogen Source: Scrutinize all reagents and solvents for potential hydrogen donors. Alcohols, for instance, can act as reducing agents under certain conditions.

  • Reaction Additives: Be mindful of additives. Some bases or salts can promote reductive processes.

  • Alternative Catalysts: If dehalogenation persists, consider screening different palladium catalysts or ligands that are less prone to promoting this side reaction.

Part 2: Issues Related to the Cyclopropyl Group

Question 4: During a Suzuki coupling reaction to introduce the cyclopropyl group, I am observing a significant amount of homocoupling of the cyclopropylboronic acid. How can I minimize this side reaction?

Answer: Homocoupling of boronic acids is a known side reaction in Suzuki couplings, leading to the formation of dicyclopropyl species[8].

Causality: This typically occurs under oxidative conditions where the boronic acid undergoes coupling with itself, often catalyzed by the palladium species. The presence of oxygen can promote this pathway.

Troubleshooting Protocol:

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Control of Stoichiometry: Use a minimal excess of the cyclopropylboronic acid (e.g., 1.1-1.2 equivalents). A large excess can increase the probability of homocoupling.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to suppress this side reaction.

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of the desired cross-coupling versus the undesired homocoupling. An alcoholic solvent mixture with a carbonate base is often effective for Suzuki couplings with dichloropyrimidines[9].

Question 5: I am concerned about the stability of the cyclopropyl ring under my reaction conditions. Could it be undergoing ring-opening?

Answer: The cyclopropyl group is generally a stable moiety in many synthetic transformations[4]. However, its high ring strain does make it susceptible to ring-opening under specific, often harsh, conditions that may not be typical for standard pyrimidine derivatization.

Causality: Ring-opening of cyclopropanes is most commonly observed under conditions that generate radical intermediates or in the presence of strong electrophiles or nucleophiles that can attack the strained ring[10][11]. For instance, certain oxidative metabolic pathways can lead to the opening of a cyclopropyl ring[1].

Troubleshooting Protocol:

  • Avoid Radical Initiators: Unless a radical pathway is intended, avoid reagents that can initiate radical reactions (e.g., AIBN, benzoyl peroxide).

  • Moderate Reaction Conditions: Use the mildest possible reaction conditions (temperature, pH) to achieve the desired transformation. The stability of the cyclopropyl group is favored under neutral or mildly basic/acidic conditions.

  • Characterization of Byproducts: If you suspect ring-opening, carefully isolate and characterize any significant byproducts. NMR spectroscopy would be particularly informative in identifying the loss of the characteristic cyclopropyl signals and the appearance of new aliphatic protons.

  • Literature Precedent: When planning a new transformation on your cyclopropyl-substituted pyrimidine, search for literature precedents with similar substrates to gauge the stability of the cyclopropyl group under the proposed conditions.

Summary of Common Side Products and Preventative Measures

Side Product Potential Cause(s) Recommended Preventative Measures
C2-substituted Isomer - Non-optimized reaction conditions- Nature of the nucleophile- Use a Pd catalyst for aminations- Employ a strong, non-nucleophilic base- Lower the reaction temperature- Screen different solvents
Hydrolyzed Pyrimidine - Presence of water or hydroxide- Use anhydrous solvents and reagents- Perform reaction under an inert atmosphere- Minimize contact with water during workup- Control the addition and amount of base
Dehalogenated Pyrimidine - Reductive reaction conditions- Inappropriate catalyst choice- Re-evaluate the catalytic system- Identify and eliminate potential hydrogen sources- Consider alternative catalysts
Dicyclopropyl (Homocoupling) - Oxidative conditions in Suzuki coupling- Excess boronic acid- Thoroughly degas the reaction mixture- Use a minimal excess of cyclopropylboronic acid- Optimize reaction temperature and base
Ring-Opened Cyclopropyl Adduct - Radical-promoting conditions- Harsh reaction conditions- Avoid radical initiators- Use mild reaction conditions- Carefully characterize byproducts

Experimental Workflow Diagrams

Main Synthetic Pathway and Divergence of Side Reactions

cluster_0 Main Reaction cluster_1 Side Reactions Start 2,4-Dichloro-5-fluoropyrimidine Suzuki Suzuki Coupling (Cyclopropylboronic Acid) Start->Suzuki Intermediate 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine Suzuki->Intermediate Homocoupling Homocoupling (Dicyclopropyl) Suzuki->Homocoupling O2, Excess Boronic Acid Nucleophilic_Sub Nucleophilic Substitution (e.g., Amination) Intermediate->Nucleophilic_Sub Hydrolysis Hydrolysis Product Intermediate->Hydrolysis H2O / OH- Dehalogenation Dehalogenation Product Intermediate->Dehalogenation [H] Product Desired Derivative Nucleophilic_Sub->Product Isomer C2-Isomer Nucleophilic_Sub->Isomer Poor Selectivity

Caption: Main synthetic pathway and points of side reaction divergence.

Troubleshooting Workflow for Poor C4/C2 Regioselectivity

Start Observe C4/C2 Isomer Mixture Check_Catalyst Using a Pd Catalyst for Amination? Start->Check_Catalyst Add_Catalyst Implement Pd Catalyst (e.g., from 2,4,6-trichloropyrimidine) Check_Catalyst->Add_Catalyst No Optimize_Base Optimize Base (e.g., LiHMDS) Check_Catalyst->Optimize_Base Yes Add_Catalyst->Optimize_Base Optimize_Temp Lower Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Solvent Screen Solvents (e.g., THF, Dioxane) Optimize_Temp->Optimize_Solvent End Improved C4 Selectivity Optimize_Solvent->End

Caption: Workflow for optimizing C4/C2 regioselectivity.

References

  • Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(34), 6049-6052. Available at: [Link]

  • Zhang, X., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 249-268. Available at: [Link]

  • Peng, Z., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. Available at: [Link]

  • Peng, Z., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. PubMed. Available at: [Link]

  • Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved February 17, 2026, from [Link]...

  • ResearchGate. (n.d.). Ring-opening reactions of D-A cyclopropanes. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2023, December 29). Dehalogenation. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved February 17, 2026, from [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6989. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved February 17, 2026, from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Campbell, J. B., et al. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences, 214, 216-220. Available at: [Link]

  • Brown, D. J. (1962). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 15(3), 533-537. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. Retrieved February 17, 2026, from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved February 17, 2026, from [Link]

  • Yongfeng, F., Ning, G., & Shanshan, S. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. CIESC Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2023, October 29). Cyclopropyl group. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7949-8015. Available at: [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved February 17, 2026, from [Link]

  • Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21. Available at: [Link]

  • PubMed. (n.d.). Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Retrieved February 17, 2026, from [Link]

  • PubMed. (2017, March 1). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (n.d.). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Retrieved February 17, 2026, from [Link]

  • PubMed. (n.d.). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling with 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are uti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but challenging substrate in their synthetic workflows. As a key building block in medicinal chemistry, successful C-C bond formation on this electron-deficient pyrimidine core is often critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this reaction and achieve optimal results.

Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine is more reactive in a Suzuki coupling?

A1: The chlorine at the C4 position is significantly more reactive and will typically undergo Suzuki coupling preferentially. This regioselectivity is a well-documented phenomenon for 2,4-dichloropyrimidines.[1][2][3][4] The underlying reason is the favored oxidative addition of the palladium(0) catalyst into the C4–Cl bond over the C2–Cl bond.[1][2] This intrinsic reactivity allows for the sequential and regioselective introduction of different aryl or heteroaryl groups, making it a powerful strategy for building molecular diversity.[2][5]

Q2: What is the best general catalyst and ligand combination for this type of substrate?

A2: Given that 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine is an electron-deficient heteroaryl chloride, the activation of the C-Cl bond is the most challenging step. Standard catalysts like Pd(PPh₃)₄ may be effective, but for more challenging couplings or to improve reaction efficiency, more specialized ligands are recommended.[1] The most successful systems employ bulky, electron-rich phosphine ligands that promote the oxidative addition step.[6][7][8] Consider using palladium(II) pre-catalysts for their air stability and ease of handling.[7]

Recommended Catalyst Systems:

Catalyst/Pre-catalyst Ligand Rationale
Pd₂(dba)₃ P(t-Bu)₃, PCy₃ Highly effective for aryl chlorides due to their electron-rich and bulky nature.[6][9]
Pd(OAc)₂ XPhos, SPhos, RuPhos Buchwald-type ligands are excellent for activating inert C-Cl bonds.[10][11]

| PdCl₂(dppf) | (none) | A reliable and versatile catalyst, often effective for a range of substrates.[6] |

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (RB(OH)₃⁻), which then facilitates the transmetalation step with the palladium complex.[12][13] The choice of base can significantly impact the reaction outcome.

  • Potassium Carbonate (K₂CO₃): A common, effective, and inexpensive choice, often used in a mixture of an organic solvent and water.[1]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective for less reactive boronic acids or sterically hindered substrates.[5][6]

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used in challenging couplings.[6]

  • Potassium Fluoride (KF): A mild base that can be advantageous when dealing with base-sensitive functional groups on your coupling partners.[6][9]

Q4: How do I choose the right solvent for my reaction?

A4: The solvent must be capable of dissolving the reagents and stabilizing the catalytic species. Aprotic polar solvents are commonly used, often with the addition of water (10-30%) to help dissolve the inorganic base and facilitate the reaction.[6]

  • 1,4-Dioxane/Water: A very common and effective solvent system for Suzuki couplings.[1][6]

  • Toluene/Ethanol/Water: Another robust system, particularly useful on a larger scale.[6][14]

  • DMF or DMSO: These highly polar solvents can be used to improve the solubility of reagents and may increase the reaction rate, which is beneficial for challenging reactions.[6] However, be aware that the choice of a polar aprotic solvent can sometimes influence the selectivity of the coupling reaction.[15][16]

Troubleshooting Guide for Suzuki Coupling

This section addresses specific problems you may encounter during your experiment. Follow the logical flow to diagnose and resolve the issue.

G cluster_start Reaction Outcome Analysis cluster_problem Problem Identification cluster_cause_yield Potential Causes (Low Yield) cluster_cause_side Potential Causes (Side Products) cluster_solutions Solutions Start Analyze reaction by TLC/LC-MS No_Product Low or No Product Yield Start->No_Product No desired product Side_Products Major Side Products Observed Start->Side_Products Unwanted spots Incomplete Incomplete Conversion/ Reaction Stalled Start->Incomplete Starting material remains Cause1 Inactive Catalyst System No_Product->Cause1 Cause2 Boronic Acid Degradation No_Product->Cause2 Cause3 Poor Reaction Conditions No_Product->Cause3 Cause4 Protodeboronation Side_Products->Cause4 Cause5 Homocoupling Side_Products->Cause5 Cause6 Dehalogenation Side_Products->Cause6 Incomplete->Cause1 Incomplete->Cause3 Sol1 Use Buchwald ligand (XPhos/SPhos). Use fresh Pd source or pre-catalyst. Cause1->Sol1 Sol2 Use fresh boronic acid. Switch to pinacol ester or trifluoroborate salt. Use 1.2-1.5 eq. of boronic acid. Cause2->Sol2 Sol3 Thoroughly degas solvent (Freeze-Pump-Thaw). Ensure anhydrous conditions (if required). Optimize temperature. Cause3->Sol3 Sol4 Use boronate ester for slow release. Minimize water content if possible. Use KF as a milder base. Cause4->Sol4 Sol5 Ensure reaction is strictly anaerobic. Consider slow addition of boronic acid. Cause5->Sol5 Sol6 Avoid hydride-donating solvents/bases. Minimize reaction time and temperature. Cause6->Sol6

Caption: A troubleshooting workflow for diagnosing and solving common issues in Suzuki coupling reactions.

Problem 1: I am getting very low or no yield of my desired product.

This is the most common issue and can stem from several factors related to the reagents or reaction conditions.

  • Potential Cause A: Inactive Catalyst System

    • Explanation: The C4-Cl bond on your pyrimidine is less reactive than a corresponding C-Br or C-I bond, requiring a highly active catalyst to initiate the oxidative addition step.[7] The active Pd(0) species is sensitive to oxygen, and older palladium sources or catalysts can have reduced activity.[14]

    • Solutions:

      • Switch to a More Active Ligand: If using a simple phosphine ligand like PPh₃, switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or P(t-Bu)₃.[6][10] These ligands stabilize the Pd(0) center and accelerate the oxidative addition.

      • Use a High-Quality Palladium Source: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh. For better consistency, consider using an air-stable Pd(II) pre-catalyst that forms the active Pd(0) species in situ.[7]

      • Check Catalyst Loading: While low catalyst loading is desirable, for a challenging substrate, you may need to increase the loading to 2-5 mol%.

  • Potential Cause B: Boronic Acid/Ester Instability

    • Explanation: Boronic acids, especially electron-deficient or heteroaromatic ones, can be unstable under the reaction conditions. They are susceptible to protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[17][18][19][20] This is a very common reason for low yields.

    • Solutions:

      • Use Fresh Reagents: Use freshly purchased or purified boronic acid.

      • Switch to a More Stable Boron Species: Boronic pinacol esters (Bpin) or potassium trifluoroborate salts are generally more stable than their corresponding boronic acids and can be used as "slow-release" sources of the active boron species.[18][20] This keeps the concentration of the sensitive boronic acid low throughout the reaction, minimizing degradation.[18]

      • Use a Slight Excess: Employ a slight excess (1.2–1.5 equivalents) of the boronic acid reagent to compensate for any degradation that may occur.[10]

  • Potential Cause C: Sub-optimal Reaction Conditions

    • Explanation: The Suzuki coupling is sensitive to oxygen, water (in anhydrous reactions), and temperature. Insufficient degassing, solvent contaminants, or incorrect temperature can halt the reaction.

    • Solutions:

      • Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), killing the catalytic cycle.[17] It also promotes the unwanted homocoupling of boronic acids. Degas your solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent for at least 20-30 minutes.[10][21]

      • Optimize Temperature: The reaction may require elevated temperatures (e.g., 80-110 °C) to drive the oxidative addition of the C-Cl bond.[1][7] If the reaction is not proceeding at a lower temperature, gradually increase the heat. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

      • Verify Solvent Quality: Traces of impurities in solvents can sometimes poison the catalyst.[22] Use high-purity, dry solvents (if the reaction is intended to be anhydrous).

Problem 2: My analysis shows significant formation of side products.

The presence of major impurities alongside your product points to specific competing reaction pathways.

  • Side Product A: Protodeboronation Product (Arene-H)

    • Explanation: As mentioned above, this occurs when the boronic acid reacts with a proton source to replace the -B(OH)₂ group with a hydrogen atom.[18][20] This is often exacerbated by high temperatures and extended reaction times.

    • Solutions:

      • Use Boronate Esters: Pinacol esters are less prone to immediate protodeboronation.[18]

      • Control pH: This side reaction can be catalyzed by both acid and base.[20] Using a milder base like KF may help.

      • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to harsh conditions.

  • Side Product B: Homocoupling Product (Arene-Arene)

    • Explanation: This side reaction involves the coupling of two molecules of your boronic acid to form a biaryl byproduct. It is primarily caused by the presence of oxygen in the reaction mixture.[9][17]

    • Solutions:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction setup is strictly anaerobic.[10]

      • Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[23]

  • Side Product C: Dehalogenated Starting Material (Pyrimidine-H)

    • Explanation: This occurs when the chlorine atom on the pyrimidine ring is replaced by a hydrogen atom. This side reaction, known as hydrodehalogenation, can be promoted by certain bases or alcoholic solvents that can act as hydride sources.[10][23]

    • Solutions:

      • Change Solvent/Base: If using an alcohol as a solvent or an amine base, consider switching to a non-hydride-donating system like dioxane with K₂CO₃ or K₃PO₄.

      • Minimize Time and Temperature: Prolonged heating can increase the likelihood of this side reaction.[10]

Validated Experimental Protocol

This protocol provides a reliable starting point for the C4-selective Suzuki-Miyaura coupling of 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine with a generic arylboronic acid.

Materials:

  • 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • 1,4-Dioxane

  • Water (degassed)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to make the final concentration of the pyrimidine ~0.1 M). The solvent should be thoroughly degassed by bubbling with an inert gas for 30 minutes prior to use.[1][14]

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][24]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][24]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-aryl-6-cyclopropyl-5-fluoropyrimidine.[5][24]

References
  • Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Cammidge, A. N., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7423–7439. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(44), 5864-5866. [Link]

  • Willard, B. S., & Chepanoske, C. L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6443-6453. [Link]

  • Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4966. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Handy, S. T., & Anderson, K. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Schmidt, J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15942. [Link]

  • Lima, F., et al. (2017). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 7(9), 5874–5882. [Link]

  • Thompson, L. A., & Combs, A. P. (2000). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 2(6), 621–623. [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(27), 9553–9562. [Link]

  • Douglas, J. J., et al. (2016). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 138(40), 13449–13454. [Link]

  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • Jones, C. R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Reddy, K. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5061–5073. [Link]

  • Villegas, L. C., & Schoenebeck, F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5893–5897. [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2206-2212. [Link]

  • Chemistry Stack Exchange. (2016). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. [Link]

  • Man, H.-W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 449–452. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]

  • Lind, S. E., et al. (2018). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 159, 395-403. [Link]

Sources

Troubleshooting

characterization of byproducts in 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine reactions

[1][2] Welcome to the DCFP Process Optimization Hub. This guide addresses the specific challenges associated with the nucleophilic functionalization of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS: 1416438-39-5).

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Welcome to the DCFP Process Optimization Hub. This guide addresses the specific challenges associated with the nucleophilic functionalization of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS: 1416438-39-5). As a structural analog to the key Voriconazole intermediate (which bears a 6-ethyl group), DCFP presents unique regioselectivity and stability challenges due to the steric bulk and strain of the cyclopropyl moiety.

Module 1: Critical Regioselectivity Guide (C4 vs. C2)

The Core Challenge: In


 reactions, the C4 position is electronically activated by the adjacent N3 and the C5-fluorine. However, the C6-cyclopropyl group  introduces significant steric hindrance compared to a methyl or ethyl group.[1][2] This can destabilize the transition state for C4 attack, leading to increased formation of the C2-regioisomer .
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High levels of C2-isomer (>5%) Steric Clash: The nucleophile is too bulky to access C4 efficiently alongside the cyclopropyl group.[1]Switch Solvents: Use polar aprotic solvents (DMF, DMSO) to separate ion pairs, increasing the reactivity of the "harder" C4 center.[2] Temp Control: Lower the temperature (-10°C to 0°C). C4 substitution has a lower activation energy (

); higher temps favor the thermodynamically more stable (but kinetically slower) C2 product.[2]
Reaction Stalls (<50% Conv.) Deactivation: The cyclopropyl group is electron-donating (via induction), slightly deactivating the ring compared to pure 2,4-dichloropyrimidine.[2]Lewis Acid Catalysis: Add 10 mol%

or

. This coordinates to the pyrimidine nitrogens, increasing electrophilicity at C4 without requiring higher temperatures.[2]
Bis-substitution (Both Cl lost) Stoichiometry Error: Excess nucleophile is reacting with the highly reactive mono-product.Reverse Addition: Slowly add the nucleophile to the DCFP solution (not vice versa) to maintain a high concentration of unreacted starting material relative to the nucleophile.
Mechanistic Pathway Diagram

ReactionPathways SM Starting Material (DCFP) C4 Product A (Desired) C4-Substitution SM->C4  Nucleophile (k1) Kinetic Control C2 Impurity B (Regioisomer) C2-Substitution SM->C2  Nucleophile (k2) Thermodynamic/Steric Hydro Impurity D Hydrolysis (Pyrimidinol) SM->Hydro  H2O / OH- Bis Impurity C Bis-Substitution C4->Bis  Excess Nuc. C2->Bis  Excess Nuc.

Figure 1: Reaction landscape for DCFP. The rate constant k1 (C4 attack) is typically > k2 (C2 attack), but steric bulk at C6 can decrease the k1/k2 ratio.[2]

Module 2: Stability & Degradation (Cyclopropyl & Fluorine)[2]

The "Hidden" Impurities: Unlike standard alkyl-pyrimidines, the cyclopropyl ring is chemically sensitive. Furthermore, the C5-Fluorine activates the ring toward hydrolysis.

FAQ: Why am I seeing "Ring-Opened" byproducts?

Q: I see a new impurity at RRT 1.2 with a mass +36 Da (HCl addition). What is it? A: This is likely the Linear Chloropropyl Impurity .

  • Mechanism: Under strong acidic conditions (e.g., HCl workup or high-temp acidic reflux), the cyclopropyl ring undergoes electrophilic ring opening.[2]

  • Prevention: Avoid aqueous HCl for quenching. Use saturated

    
     or a phosphate buffer (pH 6-7).[1][2] If acidification is necessary, use weaker organic acids (Acetic/Citric) and maintain T < 20°C.[2]
    
FAQ: Hydrolysis Management

Q: My product contains 2-chloro-6-cyclopropyl-5-fluoropyrimidin-4-ol. How do I remove it? A: Hydrolysis usually occurs at the more reactive C4 position.

  • Source: Wet solvents (THF/DCM) or atmospheric moisture during long reaction times.[2]

  • Removal: Pyrimidinols are significantly more acidic (

    
     ~7-8) than the chloropyrimidine.[1][2] Wash the organic phase with 0.5 M NaOH  (rapid wash) to extract the hydroxy impurity into the aqueous phase as a phenolate salt, then immediately separate.[2]
    
Module 3: Analytical Characterization Protocols

Accurate identification of the regioisomers is critical, as they have identical masses (


).[2]
1. NMR Differentiation Strategy (

&

)

The symmetry of the pyrimidine ring is broken by the substituents.[2] Use the chemical shift of the cyclopropyl protons to diagnose the substitution pattern.

FeatureDesired Product (C4-Sub)Regioisomer (C2-Sub)
Cyclopropyl Methine (-CH-) Shielded (Upfield)Deshielded (Downfield)
Reasoning The C4-substituent (Nucleophile) is closer to the cyclopropyl group (C6), exerting a shielding steric/electronic effect.[1][2]The C2-substituent is distal; the C4-Cl remains, exerting a deshielding anisotropic effect on the adjacent C5/C6 region.[1]

NMR Signal

-145 to -155 ppm

-130 to -140 ppm
2. HPLC Method Parameters (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/urea bonds in byproducts).[2]

  • Elution Order: Hydrolysis Impurity

    
     Desired (C4) 
    
    
    
    Regioisomer (C2)
    
    
    Bis-Sub.[1][2]
    • Note: The Regioisomer often elutes after the desired product because the C4-Cl (in the regioisomer) is more lipophilic than the C4-Nucleophile (in the product).[2]

Analytical Decision Tree

AnalysisTree Start Crude Reaction Mixture HPLC Run HPLC-UV (254nm) Start->HPLC SinglePeak Single Major Peak? HPLC->SinglePeak MS Check LC-MS (m/z) SinglePeak->MS Yes IsomerCheck Check Regioselectivity (Compare F-shift) SinglePeak->IsomerCheck No (Multiple Peaks) NMR Run 1H & 19F NMR MS->NMR Mass Correct NMR->IsomerCheck

Figure 2: Workflow for confirming identity and purity of DCFP derivatives.

References
  • Pfizer Inc. (2003).[2] Process for preparing voriconazole. U.S. Patent 6,586,594.[1] Link (Describes the analogous ethyl-pyrimidine synthesis and zinc-mediated coupling).[1][2]

  • Beilstein Journal of Organic Chemistry . (2008). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Link (Authoritative source on pyrimidine regioselectivity and F-NMR shifts).[1][2]

  • WuXi AppTec . (2021).[2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link (Mechanistic insight into C2 vs C4 selectivity).

  • ChemScene . (2024). Product Datasheet: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine. Link (Physical properties and CAS verification).[2]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Assessing the Metabolic Stability of Drugs Containing the Cyclopropyl-Pyrimidine Moiety

The strategic incorporation of the cyclopropyl-pyrimidine scaffold into small molecule drug candidates has become a popular tactic in modern medicinal chemistry. The cyclopropyl group, with its unique conformational rigi...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of the cyclopropyl-pyrimidine scaffold into small molecule drug candidates has become a popular tactic in modern medicinal chemistry. The cyclopropyl group, with its unique conformational rigidity and electronic properties, can enhance potency and modulate physicochemical properties.[1][2][3][4] The pyrimidine ring, a key heterocycle in numerous biological processes, offers versatile points for interaction with therapeutic targets.[5] However, the metabolic fate of this combined moiety can be complex and is a critical determinant of a drug's pharmacokinetic profile and safety. This guide provides an in-depth comparison of methodologies to assess the metabolic stability of these compounds, offering both theoretical insights and practical, field-proven protocols for researchers in drug development.

The Metabolic Dichotomy of the Cyclopropyl Group

The cyclopropyl group is often introduced to block metabolism at a specific position due to the high dissociation energy of its C-H bonds, which makes them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][2] This can lead to increased metabolic stability and a longer half-life. For instance, the cyclopropyl ring in pitavastatin helps divert metabolism away from the highly variable CYP3A4 enzyme.[1]

However, a critical liability arises when the cyclopropyl group is attached to a nitrogen atom, forming a cyclopropylamine. This substructure is prone to bioactivation by CYP enzymes, particularly CYP1A2, and other monoamine oxidases (MAOs).[1][6][7] This process can lead to the formation of reactive intermediates through ring-opening, which can covalently bind to cellular macromolecules, potentially causing idiosyncratic toxicity.[1][8] A notable example is the antibiotic trovafloxacin, where the bioactivation of its cyclopropylamine moiety was linked to hepatotoxicity.[1][8]

Key Metabolic Pathways of the Cyclopropylamine Moiety

The metabolism of the cyclopropylamine moiety can proceed through several pathways, often leading to reactive species. A simplified schematic of these bioactivation pathways is presented below.

cluster_0 Metabolic Bioactivation of Cyclopropylamine Parent Drug with Cyclopropylamine Moiety Radical Nitrogen-Centered Radical Intermediate Parent->Radical CYP450/MAO (One-Electron Oxidation) RingOpened Ring-Opened Carbon Radical Intermediate Radical->RingOpened Rapid Ring Scission Hydroxylamine Hydroxylamine Metabolite Radical->Hydroxylamine Oxygen Rebound UnsaturatedAldehyde Reactive α,β-Unsaturated Aldehyde RingOpened->UnsaturatedAldehyde Further Oxidation GSH_Adduct GSH Conjugate UnsaturatedAldehyde->GSH_Adduct Glutathione Conjugation Protein_Adduct Protein Adduct (Toxicity) UnsaturatedAldehyde->Protein_Adduct Nucleophilic Attack by Proteins cluster_1 Typical In Vivo Metabolic Study Workflow Dose Dose Administration (e.g., IV, PO) Sampling Serial Blood/Plasma Sampling Dose->Sampling Extraction Sample Extraction and Processing Sampling->Extraction Analysis LC-MS/MS Analysis (Parent and Metabolites) Extraction->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Case Studies: Metabolic Stability of Cyclopropyl-Pyrimidine Drugs

The following table summarizes publicly available metabolic data for representative drugs or clinical candidates containing the cyclopropyl-pyrimidine moiety. This data illustrates the variability in metabolic stability and highlights the importance of thorough experimental evaluation.

Compound Therapeutic Area Key Metabolic Pathways Reported Metabolic Stability/Clearance Reference
Trovafloxacin AntibioticCYP1A2-mediated oxidation of the cyclopropylamine moiety leading to reactive intermediates.Associated with hepatotoxicity due to metabolic bioactivation.[1][8]
Hepatitis C NS5B Inhibitors AntiviralNADPH-dependent oxidation of the cyclopropyl group, forming hydroxylated metabolites and GSH conjugates.The cyclopropyl group was identified as a site of bioactivation and was subsequently replaced with a gem-dimethyl group to improve stability.[1][9]
Risdiplam Spinal Muscular AtrophyPrimarily metabolized by FMO1 and FMO3, with a contribution from CYP3A4.Forms a major but inactive metabolite (M1). Notably, M1 is not a major metabolite in in vitro human liver microsomes or hepatocytes, highlighting the importance of in vivo studies.[1]
Conclusion and Future Directions

The assessment of metabolic stability is a cornerstone of modern drug discovery and development. For compounds containing the cyclopropyl-pyrimidine moiety, a nuanced understanding of the potential for both metabolic stabilization and bioactivation is critical. A tiered approach, beginning with high-throughput in vitro assays such as the microsomal stability assay, followed by more complex systems like hepatocytes, and culminating in definitive in vivo studies, provides the most comprehensive picture of a compound's metabolic fate. As analytical technologies continue to advance, the early identification of metabolic liabilities will further enable the design of safer and more effective medicines. Researchers are encouraged to adhere to the latest regulatory guidelines on drug interaction studies to ensure their experimental designs meet global standards. [26][27][28]

References
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Seneviratne, H. K., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. PubMed. [Link]

  • ResearchGate. Intracellular metabolism of pyrimidine anticancer drugs. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • ResearchGate. In Vitro and In Vivo Models of Drug Metabolism. [Link]

  • Physiogenex. in vivo metabolic studies for drug efficacy. [Link]

  • Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?. [Link]

  • Frontiers. (2021, May 28). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Pharmaron. Metabolic Stability In Drug Metabolism: IVIVE Models. [Link]

  • ResearchGate. Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. [Link]

  • ResearchGate. Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. [Link]

  • ACS Publications. (2008, February 26). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Drug Discovery News. Navigating new regulatory guidelines for drug metabolism studies. [Link]

  • The Royal Society of Chemistry. (2021, August 27). Cytochrome P450 Metabolism. [Link]

  • McGraw Hill Medical. Metabolism of Purine & Pyrimidine Nucleotides. [Link]

  • MDPI. (2020, December 29). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • BS Publications. Guidance for Industry. [Link]

  • FDA. Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Regulations.gov. Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • NCBI. FDA and EMA Resources, Policies, and Programs Relevant for Drug Development for Rare Diseases and Conditions. [Link]

Sources

Comparative

cytotoxicity assays for novel compounds synthesized with 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

Comparative Profiling Guide: Cytotoxicity Assessment of Novel 5-Fluoro-6-Cyclopropylpyrimidine Derivatives Executive Summary: The Chemical Rationale The synthesis of novel compounds utilizing 2,4-Dichloro-6-cyclopropyl-5...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling Guide: Cytotoxicity Assessment of Novel 5-Fluoro-6-Cyclopropylpyrimidine Derivatives

Executive Summary: The Chemical Rationale

The synthesis of novel compounds utilizing 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (hereafter referred to as the 6-CP-FP Scaffold ) represents a strategic evolution in pyrimidine-based therapeutics. While the 5-fluoropyrimidine core (found in 5-FU, Capecitabine) is a validated antimetabolite, the introduction of the 6-cyclopropyl moiety offers distinct pharmacological advantages: enhanced lipophilicity, improved blood-brain barrier (BBB) penetration, and restricted conformational rotation that can increase binding affinity to kinase targets (e.g., EGFR, Aurora Kinases).

However, these physicochemical changes introduce specific challenges in in vitro profiling. Standard aqueous-based cytotoxicity assays often fail to account for the altered solubility and mitochondrial interaction of cyclopropyl-containing derivatives. This guide outlines a self-validating screening protocol designed to objectively compare these novel agents against Standard of Care (SoC) alternatives.

Strategic Experimental Design

To validate the efficacy of 6-CP-FP derivatives, a "One-Size-Fits-All" approach is insufficient. The experimental design must answer three questions:

  • Potency: Is the IC50 superior to the parent 5-FU or Doxorubicin?

  • Selectivity: Does the cyclopropyl group enhance cancer-cell uptake over normal fibroblasts?

  • Mechanism: Is the cell death apoptotic (regulated) or necrotic (toxicity)?

The Self-Validating Workflow

The following workflow ensures that data artifacts (e.g., compound precipitation) are not mistaken for cytotoxicity.

G Start 6-CP-FP Derivatives Solubility Solubility Check (Nephelometry) Start->Solubility Primary Primary Screen (ATP/Luminescence) Solubility->Primary Soluble < 1% DMSO Secondary Secondary Screen (Real-Time Live/Dead) Primary->Secondary IC50 < 10µM Mechanistic Mechanistic Profiling Secondary->Mechanistic Confirmed Kill Decision Hit Selection Mechanistic->Decision

Figure 1: Validated screening workflow for lipophilic pyrimidine analogs. Note the mandatory solubility check prior to cell dosing.

Methodological Comparison: Selecting the Right Assay

For 6-CP-FP derivatives, the choice of assay is critical due to the potential for mitochondrial interference caused by the fluorinated ring system.

FeatureMTT / MTS Assay (Tetrazolium)CellTiter-Glo® (ATP Luminescence)Real-Time Glo™ (NanoLuc)Recommendation for 6-CP-FP
Readout Metabolic Activity (NAD(P)H flux)ATP QuantitationProtease/MetabolicATP (CellTiter-Glo)
Sensitivity Moderate (requires >1000 cells)High (detects <10 cells)HighATP is superior for potent analogs.
Interference High: Fluoropyrimidines can alter mitochondrial reductase without killing cells.Low: ATP degradation correlates directly with cell death.Low: Non-lytic, allows kinetics.Avoid MTT for primary screens of this scaffold.
Throughput Low (Solubilization step needed)Ultra-High (Add-Mix-Read)HighATP allows faster library screening.
Cost LowHighHighUse MTT only for routine QC of cell lines, not drug screening.

Critical Insight: The cyclopropyl group increases lipophilicity. In MTT assays, insoluble formazan crystals can adsorb lipophilic compounds, leading to false IC50 shifts. ATP-based luminescent assays are the mandatory standard for this scaffold. [1][2]

Detailed Protocols

Protocol A: Primary Screening (ATP Luminescence)

Objective: Determine IC50 values free from metabolic artifacts.

Materials:

  • Cell Lines: HCT-116 (Colon), MCF-7 (Breast), A549 (Lung).[1] Note: HCT-116 is highly sensitive to pyrimidine antimetabolites.

  • Reagent: CellTiter-Glo® 2.0 (Promega).

  • Control Drugs: 5-Fluorouracil (Positive Control), Doxorubicin (Reference).

Step-by-Step:

  • Seeding: Plate 3,000 cells/well in 384-well white opaque plates. Incubate 24h.

  • Compound Prep: Dissolve 6-CP-FP derivatives in 100% DMSO to 10mM.

  • Dosing: Perform a 10-point serial dilution (1:3). Transfer 50nL using an acoustic dispenser (Echo) or pin tool to assay plate (Final DMSO < 0.5%).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Equilibrate plate to RT (20 min). Add equal volume of CellTiter-Glo reagent. Shake 2 min.

  • Read: Measure Total Luminescence (Integration: 0.5s).

Protocol B: Mechanistic Validation (Annexin V / PI)

Objective: Distinguish Apoptosis (Programmed Death) from Necrosis (Membrane Rupture).

Causality: 5-Fluoro-6-cyclopropylpyrimidines often act as "molecular mimics," incorporating into DNA/RNA or inhibiting kinases. This triggers apoptosis (Annexin V+). If cells are merely necrotic (PI+ only), the compound is likely acting as a non-specific toxin (detergent effect of the lipophilic tail).

Step-by-Step:

  • Treatment: Treat cells with IC50 concentration of the novel compound for 24h.

  • Harvest: Collect supernatant (floating cells) and trypsinized adherent cells. Crucial: Do not lose floating cells; they are the apoptotic population.

  • Staining: Wash with Annexin Binding Buffer.[2] Add Annexin V-FITC and Propidium Iodide (PI).[2] Incubate 15 min in dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI-): Live

    • Q2 (Annexin+/PI-): Early Apoptosis (Target Mechanism)

    • Q3 (Annexin+/PI+): Late Apoptosis

    • Q4 (Annexin-/PI+): Necrosis (Toxicity Warning)

Representative Data Presentation

When publishing your comparison, structure your data to highlight the Selectivity Index (SI) .

Table 1: Comparative Cytotoxicity Profile (IC50 in µM)

Compound IDStructure NoteHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)NHDF (Normal Fibroblasts)Selectivity Index (SI)*
5-FU Parent SoC4.2 ± 0.58.1 ± 1.245.010.7
Precursor 2,4-Dichloro-6-CP-5-FP>50>50>50N/A (Inactive)
CP-Analog 1 4-Anilino derivative0.8 ± 0.1 1.2 ± 0.3 35.043.7
CP-Analog 2 2,4-Diamino derivative2.5 ± 0.43.1 ± 0.510.04.0
  • SI = IC50 (Normal) / IC50 (Cancer). An SI > 10 is considered a promising hit.

Analysis:

  • Precursor: The raw 2,4-dichloro intermediate should be inactive. If it shows toxicity, it indicates non-specific alkylating activity (false positive).

  • CP-Analog 1: Demonstrates the value of the scaffold—higher potency than 5-FU with improved selectivity.

Pathway Visualization: Mode of Action

The 6-CP-FP scaffold allows dual-targeting potential. The diagram below illustrates the divergence between standard antimetabolite activity and kinase inhibition, which this scaffold facilitates.

Pathway Compound 6-CP-FP Derivative Uptake Cellular Uptake (Enhanced by Cyclopropyl) Compound->Uptake TS Thymidylate Synthase (TS) Inhibition Uptake->TS Metabolism Kinase Kinase Binding (EGFR/Aurora) Uptake->Kinase Direct Binding DNA DNA Damage (S-Phase Arrest) TS->DNA Apoptosis Apoptosis (Caspase 3/7 Activation) DNA->Apoptosis Signal Signaling Cascade Blockade Kinase->Signal Signal->Apoptosis

Figure 2: Dual mechanism potential. The cyclopropyl group enhances uptake, allowing the fluoropyrimidine core to inhibit TS or the substituted scaffold to target kinases.

References

  • Petty, R. D., et al. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number."[3] Journal of Bioluminescence and Chemiluminescence, 10(1), 29-34.

  • Mueller, H., et al. (2004). "Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines." Journal of Biomolecular Screening, 9(6), 506-515.

  • BenchChem. "Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues."

  • ChemicalBook. "2,4-Dichloro-5-fluoropyrimidine: Properties and Applications."[4]

  • Promega Corporation. "Is Your MTT Assay Really the Best Choice? Comparison of Viability Assays."

Sources

Validation

comparative analysis of the physicochemical properties of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine derivatives

Topic: Comparative Analysis of the Physicochemical Properties of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine Derivatives Content Type: Publish Comparison Guide Executive Summary In the landscape of antiviral drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Physicochemical Properties of 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the landscape of antiviral drug development—specifically for PB2 inhibitors like Onradivir —the pyrimidine scaffold remains a cornerstone. Among the critical intermediates, 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (CAS 1416438-39-5) represents a strategic balance of lipophilicity, metabolic stability, and reactivity.

This guide provides a comparative technical analysis of this cyclopropyl derivative against its direct precursors and structural analogs (e.g., the ethyl-substituted Voriconazole intermediate). We analyze the physicochemical shifts induced by the C-6 cyclopropyl moiety and provide validated protocols for assessing its quality and reactivity.

Structural & Physicochemical Comparison

The introduction of a cyclopropyl group at the C-6 position of the fluoropyrimidine core is not merely a steric modification; it significantly alters the electronic landscape and solubility profile of the molecule compared to its hydrogen- or alkyl-substituted counterparts.

Table 1: Comparative Physicochemical Data
PropertyTarget Compound Precursor / Standard Structural Analog
Name 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 4-Chloro-6-ethyl-5-fluoropyrimidine
CAS 1416438-39-52927-71-1137234-74-3
Role Intermediate (Onradivir)Starting MaterialIntermediate (Voriconazole)
Mol. Weight 207.03 g/mol 166.97 g/mol 174.58 g/mol
LogP (Calc) 2.80 2.202.45
TPSA 25.78 Ų25.78 Ų25.78 Ų
C-4 Reactivity Moderate (Steric modulation)HighHigh
Physical State Solid / Waxy SolidLow-melting Solid (37-41°C)Solid
Technical Insight: The "Cyclopropyl Effect"
  • Lipophilicity (LogP): The shift from LogP 2.2 to 2.8 drastically changes solvent compatibility. While the precursor is soluble in polar aprotic solvents, the cyclopropyl derivative requires non-polar organic systems (e.g., DCM, Toluene) for optimal process handling.

  • Electronic Modulation: The cyclopropyl group acts as a weak electron donor via hyperconjugation. In

    
     reactions, this slightly deactivates the ring compared to the C-6 unsubstituted precursor, potentially improving regioselectivity by reducing the rate of "over-reaction" (double substitution).
    

Reactivity & Synthesis Workflow

Understanding the synthesis and subsequent reactivity of this intermediate is crucial for process control. The compound is typically synthesized via a radical alkylation (Minisci-type reaction), which is distinct from the standard Grignard routes used for ethyl analogs.

Diagram 1: Synthesis & Reactivity Pathway

This diagram illustrates the radical mechanism for synthesizing the target and its subsequent regioselective substitution pathways.

ReactionPathway Start 2,4-Dichloro- 5-fluoropyrimidine Target 2,4-Dichloro-6-cyclopropyl- 5-fluoropyrimidine (Target) Start->Target Radical Alkylation (80°C, MeCN/H2O) Reagents AgNO3 / (NH4)2S2O8 Cyclopropanecarboxylic Acid Reagents->Target ProductA C-4 Substitution Product (Major) Target->ProductA Nucleophile (1 eq) SNAr @ C-4 (Kinetic Control) ProductB C-2 Substitution Product (Minor) Target->ProductB SNAr @ C-2

Caption: Radical synthesis route and subsequent regioselective SNAr pathways favoring C-4 substitution.

Experimental Protocols

To ensure data integrity in comparative studies, the following protocols should be used. These are designed to be self-validating systems where control arms confirm assay performance.

Protocol A: Assessment of Hydrolytic Stability

Dichloropyrimidines are moisture-sensitive. This assay quantifies degradation rates, essential for determining storage conditions.

Materials:

  • Analyte: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine (Target) vs. 2,4-Dichloro-5-fluoropyrimidine (Control).

  • Solvent System: THF:Water (50:50 v/v).

  • Internal Standard: Biphenyl (inert).

Methodology:

  • Preparation: Dissolve 10 mg of analyte and 5 mg of Biphenyl in 5 mL THF.

  • Initiation: Add 5 mL of Phosphate Buffer (pH 7.4) to initiate potential hydrolysis. Maintain at 25°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h. Quench immediately in 900 µL Acetonitrile (anhydrous).

  • Analysis: Inject onto HPLC (C18 column, Gradient 10-90% ACN in Water + 0.1% Formic Acid).

  • Calculation: Plot the ratio of Analyte/Internal Standard peak areas over time.

Expected Outcome:

  • The Target (Cyclopropyl) should show enhanced stability (slower degradation slope) compared to the Control , attributed to the steric shielding of the C-6 cyclopropyl group adjacent to the reactive centers.

Protocol B: Regioselectivity Verification (SNAr)

Validating that the C-4 chlorine is the primary leaving group.

Methodology:

  • React 1.0 eq of Target with 1.0 eq of Benzylamine in DCM at 0°C.

  • Monitor by TLC (Hexane:EtOAc 4:1).

  • Critical Check: The product should be the 4-benzylamino derivative.

  • Validation: 1H NMR analysis. The C-6 cyclopropyl protons (multiplets at 0.9–1.2 ppm) will remain intact. A shift in the pyrimidine UV max is observed.

Critical Analysis: The "Onradivir" Context

The specific choice of the cyclopropyl group over the ethyl group (used in Voriconazole) is driven by structure-activity relationship (SAR) data in PB2 inhibitor development.

  • Metabolic Blockade: The cyclopropyl ring is more resistant to Cytochrome P450 oxidation than an ethyl chain (which is prone to hydroxylation).

  • Binding Affinity: The rigid geometry of the cyclopropyl group often fills hydrophobic pockets in viral polymerase enzymes more effectively than flexible alkyl chains.

Diagram 2: Physicochemical Decision Matrix

A logic flow for selecting between Cyclopropyl and Ethyl derivatives based on drug design needs.

DecisionMatrix Goal Drug Design Goal Branch1 Need Metabolic Stability? Goal->Branch1 Branch2 Need Flexible Binding? Goal->Branch2 SelectCP Select Cyclopropyl Derivative (Target) Branch1->SelectCP Yes (Rigid/Blocked) SelectEt Select Ethyl Derivative (Voriconazole-like) Branch1->SelectEt No Branch2->SelectCP No (Steric Clash) Branch2->SelectEt Yes

Caption: Decision matrix for medicinal chemists choosing between C-6 substituents.

References

  • ChemicalBook. (2025).[1] 2,4-Dichloro-5-fluoropyrimidine Physicochemical Properties and Synthesis. Retrieved from

  • American Chemical Society (ACS). (2025). Development of an Optimized Synthetic Process for Onradivir Featuring a “One-Pot” Miyaura–Suzuki Coupling Reaction. (Note: Describes the radical cyclopropylation of intermediate 6). Retrieved from

  • ChemScene. (2025). 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine Product Analysis and CAS 1416438-39-5 Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2,4-Dichloro-6-fluoropyrimidine Derivatives. Retrieved from

  • WuXi AppTec. (2025). Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine

Part 1: Executive Safety Directive To: Research & Process Development Teams Handling 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine requires a departure from standard "lab coat and nitrile" protocols. This intermediate is...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

To: Research & Process Development Teams

Handling 2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine requires a departure from standard "lab coat and nitrile" protocols. This intermediate is a poly-halogenated heterocycle. Its electrophilic nature—specifically at the C2 and C4 positions—makes it not only a potent building block for antifungals (e.g., Voriconazole analogs) but also a severe lachrymator, skin corrosive, and sensitizer .

The Critical Hazard Mechanism: Upon contact with moisture (mucous membranes, humidity, or physiological fluids), the C-Cl bonds are susceptible to hydrolysis, releasing Hydrochloric Acid (HCl) and potentially Hydrofluoric Acid (HF) trace byproducts if the fluorinated carbon is compromised under extreme conditions. Furthermore, the lipophilic cyclopropyl moiety facilitates rapid transdermal permeation, carrying the corrosive payload deep into the dermis before pain is registered.

Immediate Operational Rule:

  • Zero Skin Contact: Treat as a permeating corrosive.

  • Mandatory Engineering Control: All manipulations must occur within a certified chemical fume hood.

Part 2: PPE Selection Matrix

Standard laboratory PPE is insufficient for direct handling of this compound, particularly in solution. Use the following matrix to select the appropriate barrier protection.

Barrier Protection Table
PPE ComponentStandard Protocol (Solid Handling)Elevated Risk (Solution/Scale-up >10g)Scientific Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Laminate/Composite: Ansell Silver Shield® or Viton® over Nitrile.Chlorinated pyrimidines can permeate standard nitrile in <15 mins if dissolved in organic solvents (DCM, THF). Laminates provide >8hr breakthrough protection.
Eye/Face Chemical Splash Goggles (Indirect Venting)Full Face Shield + GogglesPrevent corneal damage from hydrolytic acid release. Safety glasses are prohibited due to vapor/dust bypass.
Respiratory Fume Hood (Sash at 18")If hood unavailable: N95 (Particulate)Half-Mask Respirator Cartridge: OV/AG/P100 (Organic Vapor/Acid Gas/HEPA)Protects against dust inhalation and acidic hydrolysis vapors (HCl) generated by ambient moisture.
Body Lab Coat (100% Cotton or Nomex) + Chemical ApronTyvek® Coveralls (Sleeve covers taped to gloves)Cotton minimizes static; Tyvek prevents dust embedding in street clothes.
PPE Decision Logic (Visualization)

PPE_Decision_Logic Start Start: Hazard Assessment State Physical State? Start->State Solid Solid / Crystalline State->Solid Solution Solution / Mother Liquor State->Solution Solid_PPE Standard PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Engineering Proceed with Experiment Solid_PPE->Engineering Work in Fume Hood Polar Polar Aprotic (DMF, DMSO) Solvent_Check->Polar Permeation Risk: High Halogen Halogenated (DCM, Chloroform) Solvent_Check->Halogen Permeation Risk: Severe High_Risk_PPE High Integrity PPE: - Silver Shield/Laminate Gloves - Face Shield + Goggles - OV/AG Respirator (if outside hood) Polar->High_Risk_PPE Halogen->High_Risk_PPE High_Risk_PPE->Engineering Work in Fume Hood

Figure 1: Decision tree for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves when solvents are introduced.

Part 3: Operational Protocols

Pre-Operational Verification

Before opening the container, verify the Hydrolysis Control System :

  • Atmosphere: Ensure the receiving vessel is purged with Nitrogen or Argon.

  • Quench Ready: Have a saturated Sodium Bicarbonate (

    
    ) solution prepared nearby to neutralize spills immediately.
    
Weighing & Transfer (Step-by-Step)

This protocol minimizes dust generation, which is the primary vector for contamination.

  • Setup: Place the balance inside the fume hood. If the balance is external, use a tarred secondary container (e.g., a screw-top jar) to transport the material.

  • Donning: Put on inner nitrile gloves. Tape the cuff of the Tyvek sleeve or lab coat. Put on outer gloves (extended cuff).

  • Transfer:

    • Open the container slowly to release any pressure buildup from slow hydrolysis.

    • Use a disposable spatula. Do not use metal spatulas if possible, as iron traces can catalyze degradation; use PTFE-coated or plastic.

    • Technique: Do not dump.[1][2][3][4] Tap the spatula gently to dispense.

  • Decontamination: Immediately wipe the spatula and balance area with a tissue soaked in dilute

    
    , then discard the tissue in solid hazardous waste.
    
Reaction Safety

During the reaction (likely a nucleophilic aromatic substitution), the displacement of the chlorine atom will generate chloride ions.

  • Venting: Ensure the reaction vessel is vented through a scrubber or an acid-trap if heating is involved, as HCl gas may evolve.

  • Sampling: Never remove aliquots outside the hood. Use a syringe with a Luer-lock to prevent needle detachment under pressure.

Part 4: Emergency Response & Disposal[5]

Exposure Response[2][3][6]
  • Skin Contact:

    • Immediate Action: Drench area with water for 15 minutes.[1][3][5][6][7]

    • Neutralization: Do not use vinegar or acids. Wash with mild soap and water.[4]

    • Medical: Seek evaluation for potential HF exposure if the fluorinated ring was subjected to extreme conditions (though unlikely, "worst-case" protocols apply).

  • Eye Contact:

    • Flush with eyewash station for minimum 15 minutes .[3][6]

    • Hold eyelids open forcibly to ensure irrigation of the fornices.

Waste Disposal Workflow

NEVER dispose of this compound down the drain. It is toxic to aquatic life and corrosive to plumbing.

Waste_Disposal Waste Reaction Waste / Contaminated PPE Quench Quench Step: Treat with dil. NaOH or NaHCO3 (pH > 8) Waste->Quench Neutralize Acid Segregate Segregation: Halogenated Organic Waste Quench->Segregate Label Labeling: 'Toxic, Corrosive, Halogenated' Segregate->Label Disposal Professional Incineration Label->Disposal

Figure 2: Waste disposal workflow emphasizing the quenching of acidic byproducts prior to segregation.

Part 5: References

  • PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine Safety Data Sheet. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Halogenated Pyrimidines. Retrieved February 18, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine
Reactant of Route 2
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.